4-(Trifluoromethyl)pyridine-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNSTSIMTSEJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563712 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132470-83-8 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 4-(trifluoromethyl)pyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the aldehyde functionality serves as a versatile handle for further chemical modifications. This document outlines a two-step synthetic route starting from the commercially available 2-bromo-4-(trifluoromethyl)pyridine, proceeding through a key alcohol intermediate, and culminating in the target aldehyde. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical implementation in a laboratory setting.
Overall Synthesis Pathway
The synthesis commences with a lithium-halogen exchange on 2-bromo-4-(trifluoromethyl)pyridine, followed by quenching with formaldehyde to yield (4-(trifluoromethyl)pyridin-2-yl)methanol. Subsequent mild oxidation of this primary alcohol affords the desired this compound.
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanol
This initial step involves the conversion of the bromo-functionalized pyridine to the corresponding primary alcohol. A lithium-halogen exchange reaction is employed to generate a highly reactive organolithium intermediate, which is then trapped with formaldehyde.
Experimental Protocol
Materials:
-
2-Bromo-4-(trifluoromethyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde or formaldehyde gas
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., flame-dried flask, dropping funnel, syringe)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a solution of 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath).
-
n-Butyllithium (1.1 eq.) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
A source of anhydrous formaldehyde (e.g., depolymerized paraformaldehyde) is introduced to the reaction mixture. Alternatively, formaldehyde gas can be bubbled through the solution. The reaction is stirred for an additional 2-3 hours at -78 °C.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (4-(trifluoromethyl)pyridin-2-yl)methanol.
Quantitative Data
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by NMR) | >95% |
| Appearance | White to off-white solid |
Logical Workflow for Step 1
Caption: Workflow for the synthesis of (4-(trifluoromethyl)pyridin-2-yl)methanol.
Step 2: Synthesis of this compound
The final step is the mild oxidation of the primary alcohol, (4-(trifluoromethyl)pyridin-2-yl)methanol, to the target aldehyde. Several reagents are suitable for this transformation, with Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC), and activated Manganese dioxide (MnO₂) being common choices to prevent over-oxidation to the carboxylic acid. The use of Dess-Martin periodinane is highlighted here due to its mild reaction conditions and high selectivity.[1][2]
Experimental Protocol (using Dess-Martin Periodinane)
Materials:
-
(4-(Trifluoromethyl)pyridin-2-yl)methanol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of (4-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq.) in anhydrous DCM, Dess-Martin periodinane (1.2 eq.) is added in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Alternative Oxidation Reagents
-
Pyridinium Chlorochromate (PCC): PCC (1.5 eq.) in DCM can be used to oxidize the alcohol to the aldehyde.[3][4][5] The reaction is typically stirred at room temperature for several hours.[4] Work-up involves filtration through a pad of silica or Florisil to remove chromium salts.[6]
-
Manganese Dioxide (MnO₂): Activated MnO₂ (5-10 eq. by weight) in a solvent like DCM or chloroform is effective for the oxidation of benzylic-type alcohols.[6][7][8] The reaction is heterogeneous and requires vigorous stirring for an extended period (often overnight).[6] Work-up involves simple filtration of the MnO₂.
Quantitative Data
| Parameter | Value (using DMP) |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
| Appearance | Colorless to pale yellow oil or solid |
Signaling Pathway for Oxidation
Caption: Logical flow of the oxidation reaction to the final product.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. The reactivity of manganese dioxide towards different substrates in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Active Manganese Dioxide Oxidation in Organic Chemistry - Part II | Semantic Scholar [semanticscholar.org]
A Technical Guide to 4-(Trifluoromethyl)picolinaldehyde: Physicochemical Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)picolinaldehyde, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group, a key pharmacophore, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(trifluoromethyl)picolinaldehyde, alongside generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 4-(trifluoromethyl)picolinaldehyde. It is important to note that while some of these properties have been experimentally determined and reported in chemical supplier databases, others are calculated estimates.
Table 1: General and Physical Properties [1][2]
| Property | Value | Source |
| CAS Number | 132470-83-8 | Chemical Supplier Catalogs[1] |
| Molecular Formula | C₇H₄F₃NO | Chemical Supplier Catalogs[1][2] |
| Molecular Weight | 175.11 g/mol | Chemical Supplier Catalogs[1][2] |
| Density | 1.37 g/cm³ | Calculated[1] |
| Boiling Point | 194.351 °C at 760 mmHg | Calculated[1] |
| Flash Point | 71.341 °C | Calculated[1] |
| Physical Form | Liquid | Sigma-Aldrich[3] |
Table 2: Chromatographic and Spectroscopic Properties
| Property | Value | Source |
| LogP | 1.9129 | Calculated[2] |
| Exact Mass | 175.0245 m/z | PubChem[4] |
Table 3: Solubility and pKa (Predicted)
| Property | Value | Notes |
| Aqueous Solubility | Data not available | Due to the aromatic and trifluoromethyl moieties, low aqueous solubility is expected. |
| pKa | Data not available | The pyridine nitrogen is expected to be basic, but its pKa will be lowered by the electron-withdrawing effects of the aldehyde and trifluoromethyl groups. |
Experimental Protocols
Synthesis: A Generalized Approach
The synthesis of 4-(trifluoromethyl)picolinaldehyde can be envisioned through a multi-step process, likely starting from a commercially available substituted picoline. A plausible synthetic route is outlined below. This is a generalized procedure and would require optimization of reaction conditions, solvents, and catalysts.
-
Halogenation of a Picoline Precursor: A suitable starting material, such as 4-methyl-2-chloropyridine, would first be halogenated at the methyl group. This is typically achieved using a radical initiator like N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator.
-
Trifluoromethylation: The resulting halomethylpyridine can then be converted to the trifluoromethyl derivative. A common method for this transformation is the use of a fluorinating agent such as antimony trifluoride (Swarts reaction) or more modern reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a suitable catalyst.
-
Oxidation to the Aldehyde: The 2-chloro-4-(trifluoromethyl)pyridine intermediate would then be oxidized to the corresponding aldehyde. This can be achieved through various methods, including the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or by using manganese dioxide (MnO₂).
-
Purification: The crude product would require purification, likely through column chromatography on silica gel using a gradient of ethyl acetate and hexanes.
Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of 4-(trifluoromethyl)picolinaldehyde. While a specific experimental protocol is not available, a general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Expected Chemical Shifts:
-
The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm.[5][6]
-
The protons on the pyridine ring will appear in the aromatic region (δ 7-9 ppm) and will exhibit splitting patterns (doublets, triplets, or more complex multiplets) depending on their coupling with adjacent protons.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Expected Chemical Shifts:
-
The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 190-200 ppm.[6]
-
The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).
-
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of 4-(trifluoromethyl)picolinaldehyde.
References
- 1. 4-(Trifluoromethyl)picolinaldehyde | CAS 132470-83-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemscene.com [chemscene.com]
- 3. 4-(Trifluoromethyl)picolinaldehyde | 132470-83-8 [sigmaaldrich.com]
- 4. 4-(Trifluoromethyl)pyridine-2-carbaldehyde | C7H4F3NO | CID 14761471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
Elucidation and Confirmation of CAS 132470-83-8: A Technical Guide to the Structure of 4-(Trifluoromethyl)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and confirmation of the chemical compound identified by CAS number 132470-83-8, known as 4-(Trifluoromethyl)picolinaldehyde. The document details a plausible synthetic pathway and outlines the analytical methodologies crucial for its structural verification, including mass spectrometry, infrared spectroscopy, and multi-nuclear NMR spectroscopy. This guide is intended to serve as a practical reference for professionals engaged in chemical research and pharmaceutical development.
Compound Identification and Synthesis
The compound with CAS number 132470-83-8 is identified as 4-(Trifluoromethyl)picolinaldehyde.[1][2][3][4][5] Its molecular formula is C₇H₄F₃NO, and it has a molecular weight of approximately 175.11 g/mol .[1][3][5] The structure consists of a pyridine ring substituted with an aldehyde group at the 2-position and a trifluoromethyl group at the 4-position.
A viable synthetic route to this compound involves the formylation of a pre-existing substituted pyridine.[6] A common method for such a transformation is the reaction of a lithiated pyridine species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)picolinaldehyde
The following protocol describes a laboratory-scale synthesis of 4-(Trifluoromethyl)picolinaldehyde from 2-bromo-4-(trifluoromethyl)pyridine.
Materials:
-
2-Bromo-4-(trifluoromethyl)pyridine
-
Anhydrous Toluene
-
n-Butyllithium (2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
A solution of 2-bromo-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous toluene (approx. 4 mL per mmol of substrate) is prepared in a flame-dried, three-necked flask under an inert nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Anhydrous N,N-dimethylformamide (1.5 equivalents) is added dropwise, and the reaction is allowed to stir at -78 °C for 1 hour.
-
The reaction is slowly warmed to room temperature and stirred for an additional hour.
-
The reaction is quenched by the careful addition of 1 M hydrochloric acid.
-
The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 4-(Trifluoromethyl)picolinaldehyde.
Structure Elucidation and Confirmation
The confirmation of the synthesized product as 4-(Trifluoromethyl)picolinaldehyde requires a combination of spectroscopic techniques. The data from these analyses provide unambiguous evidence for the compound's molecular weight, elemental composition, functional groups, and the connectivity of its atoms.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition.
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Expected Exact Mass | [M+H]⁺: 176.0318 or M⁺˙: 175.0245 |
| Molecular Formula | C₇H₄F₃NO |
The fragmentation pattern in the mass spectrum would likely show the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃), further corroborating the proposed structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3050-3100 | C-H stretching | Aromatic (Pyridine) |
| ~2820 and ~2720 | C-H stretching (Fermi doublet) | Aldehyde |
| ~1700-1720 | C=O stretching | Aldehyde |
| ~1550-1600 | C=C and C=N stretching | Aromatic (Pyridine) |
| ~1100-1350 | C-F stretching (strong, multiple bands) | Trifluoromethyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity and spatial relationships of the atoms.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal for the aldehydic proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet (s) | 1H | Aldehyde proton |
| ~8.9 | Doublet (d) | 1H | Proton at C6 |
| ~8.0 | Singlet (s) | 1H | Proton at C3 |
| ~7.8 | Doublet (d) | 1H | Proton at C5 |
¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | Aldehyde Carbonyl (C=O) |
| ~153 | C2 (carbon bearing CHO) |
| ~151 | C6 |
| ~140 (quartet) | C4 (carbon bearing CF₃) |
| ~124 | C3 |
| ~122 (quartet) | C5 |
| ~122 (quartet) | Trifluoromethyl Carbon (CF₃) |
¹⁹F NMR: The fluorine NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -64 | Singlet (s) | Trifluoromethyl (CF₃) |
Visualized Workflows and Data Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for the synthesis and structure confirmation, as well as the logical connections between the spectroscopic data and the final elucidated structure.
References
- 1. Buy 4-Nitro-6-(trifluoromethyl)picolinaldehyde | 1289191-29-2 [smolecule.com]
- 2. 132470-83-8 Cas No. | 4-(Trifluoromethyl)pyridine-2-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. 4-(Trifluoromethyl)pyridine-2-carbaldehyde | C7H4F3NO | CID 14761471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-suppliers.eu [chemical-suppliers.eu]
- 5. chemscene.com [chemscene.com]
- 6. 132470-83-8 | 4-(Trifluoromethyl)picolinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Reactivity Profile of 2-Formyl-4-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formyl-4-(trifluoromethyl)pyridine, a heterocyclic aldehyde, is a key building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group at the 4-position and the formyl group at the 2-position significantly influences the reactivity of the pyridine ring and the aldehyde functionality. This guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic properties of this versatile molecule, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to elucidate its chemical behavior.
Synthesis of 2-Formyl-4-(Trifluoromethyl)pyridine
The synthesis of 2-formyl-4-(trifluoromethyl)pyridine can be approached through several routes, primarily involving the formylation of a pre-functionalized pyridine ring or the oxidation of a methyl or hydroxymethyl group at the 2-position.
One common strategy involves the Vilsmeier-Haack reaction, which is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this process, a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), acts as the formylating agent.[3] While pyridine itself is generally not reactive enough for this reaction, the introduction of an activating group or the use of a more reactive pyridine derivative can facilitate the transformation.
Another viable route is the oxidation of 2-methyl-4-(trifluoromethyl)pyridine. Various oxidizing agents can be employed for this conversion, with the choice of reagent depending on the desired selectivity and reaction conditions.
A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for 2-formyl-4-(trifluoromethyl)pyridine.
Key Reactivity Profile
The reactivity of 2-formyl-4-(trifluoromethyl)pyridine is dominated by the electrophilic nature of the aldehyde carbon and the influence of the trifluoromethyl group on the pyridine ring.
Nucleophilic Addition Reactions
The formyl group is highly susceptible to nucleophilic attack. The electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon, making it readily reactive with a wide range of nucleophiles.[4]
Table 1: Overview of Nucleophilic Addition Reactions
| Nucleophile | Product Type |
| Grignard Reagents (R-MgX) | Secondary Alcohol |
| Organolithium Reagents (R-Li) | Secondary Alcohol |
| Cyanide (CN⁻) | Cyanohydrin |
| Hydride (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |
| Amines (R-NH₂) | Imine/Schiff Base |
A general mechanism for nucleophilic addition is depicted below:
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. orgsyn.org [orgsyn.org]
electronic effects of the trifluoromethyl group on the pyridine ring
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine rings is a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent imparts a unique combination of electronic, physical, and metabolic properties that are highly advantageous for the development of active pharmaceutical ingredients (APIs) and agrochemicals. The CF₃ group is one of the most potent electron-withdrawing groups used in structural organic chemistry, a property that profoundly alters the reactivity and basicity of the pyridine ring.[1] This guide provides a comprehensive technical overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in the rational design of novel molecules.
The key impacts of the trifluoromethyl group on the pyridine ring include:
-
Profound Basicity Reduction: A strong decrease in the pKa of the pyridine nitrogen due to potent inductive electron withdrawal.
-
Enhanced Electrophilicity: Increased susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr), a critical feature for synthetic derivatization.
-
Altered Spectroscopic Signatures: Predictable downfield shifts in ¹H and ¹³C NMR spectra and a characteristic signal in ¹⁹F NMR, providing valuable diagnostic information.
-
Increased Metabolic Stability: The strength of the C-F bond enhances resistance to metabolic degradation, often leading to a longer biological half-life.[2]
-
Enhanced Lipophilicity: A significant increase in lipophilicity compared to a hydrogen atom, which can improve membrane permeability and bioavailability.[2]
Fundamental Electronic Effects of the Trifluoromethyl Group
The influence of the CF₃ group on the electronic structure of the pyridine ring is dominated by its powerful inductive effect, with negligible contribution from resonance.
Inductive Effect (-I)
The primary electronic influence of the CF₃ group is its strong electron-withdrawing inductive effect (-I).[1][3] This effect arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the sigma (σ) bond connecting the carbon of the CF₃ group to the pyridine ring. This creates a strong dipole that pulls electron density away from the aromatic system.[3][4] This withdrawal of electron density deactivates the ring towards electrophilic attack but significantly activates it towards nucleophilic attack.
Resonance Effect
The trifluoromethyl group does not possess lone pairs or π-orbitals that can effectively overlap with the pyridine ring's π-system. Therefore, it is considered to have a negligible resonance effect.[3] For practical purposes in compound development, the trifluoromethyl group can be treated as a purely and strongly electron-withdrawing substituent.[5]
Quantitative Analysis of Electronic Effects
The electronic impact of the CF₃ group can be quantified through several experimental and calculated parameters, including pKa values, Hammett constants, and NMR chemical shifts.
Effect on Basicity (pKa)
The strong -I effect of the trifluoromethyl group significantly reduces the electron density on the pyridine nitrogen atom. This decrease in electron density makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a weaker base and a lower pKa value compared to unsubstituted pyridine.
| Compound | Position of CF₃ | pKa (in H₂O) | Reference |
| Pyridine | - | 5.25 | [6] |
| 2-Trifluoromethylpyridine | 2 | ~1.0 (estimated) | Strong decrease expected |
| 3-Trifluoromethylpyridine | 3 | 3.50 | [7] |
| 4-Trifluoromethylpyridine | 4 | 1.78 | [8] |
Table 1: Comparison of pKa values for pyridine and trifluoromethyl-substituted pyridines.
Hammett Substituent Constants
The Hammett equation provides a means to quantify the influence of a substituent on the reactivity of an aromatic ring. The Hammett constant, σ, for the trifluoromethyl group is positive, confirming its electron-withdrawing nature. The magnitude of σ indicates the strength of this effect.
| Constant | Value | Description |
| σₚ (para) | 0.54 | Strong electron-withdrawing effect at the para position.[5] |
| σₘ (meta) | 0.43 | Significant electron-withdrawing effect at the meta position. |
Table 2: Hammett constants for the trifluoromethyl group.
NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for observing the electronic consequences of CF₃ substitution.
-
¹H & ¹³C NMR: The electron-withdrawing nature of the CF₃ group deshields the nuclei within the pyridine ring, causing their corresponding signals to shift downfield (to higher ppm values) relative to unsubstituted pyridine.
-
¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds.[9] The chemical shift of the CF₃ group is a valuable diagnostic tool. For CF₃ groups attached to an aromatic ring, the signal typically appears in the range of -50 to -70 ppm (relative to CFCl₃).[9] The precise chemical shift is sensitive to the electronic environment, making it a useful probe for studying molecular interactions.[10]
| Compound | Position of CF₃ | ¹⁹F Chemical Shift (δ, ppm) |
| 2-Trifluoromethylpyridine | 2 | -68.4 |
| 3-Trifluoromethylpyridine | 3 | -63.5 |
| 4-Trifluoromethylpyridine | 4 | -65.2 |
Table 3: Typical ¹⁹F NMR chemical shifts for trifluoromethylpyridines.
Impact on Chemical Reactivity
The electronic perturbation caused by the CF₃ group profoundly influences the reactivity of the pyridine ring in key chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The CF₃ group strongly activates the pyridine ring towards SNAr reactions. By withdrawing electron density, it stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. This effect is particularly pronounced when the CF₃ group is positioned ortho or para to the leaving group. This enhanced reactivity is exploited in the synthesis of many agrochemicals and pharmaceuticals.[5][11] For instance, the decomposition of the herbicide flazasulfuron proceeds via an intramolecular SNAr reaction, a process triggered by the high electronegativity of the CF₃ group on the pyridine ring.[5][11]
Electrophilic Aromatic Substitution
Conversely, the CF₃ group deactivates the pyridine ring towards electrophilic aromatic substitution. The strong inductive withdrawal of electron density makes the ring a much poorer nucleophile, rendering reactions with electrophiles more difficult and requiring harsher conditions.[4] When such reactions do occur, the CF₃ group acts as a meta-director (relative to its own position), guiding the incoming electrophile to positions where the deactivating effect is minimized.[12]
Experimental Protocols
Synthesis: Chlorine/Fluorine Exchange Method
A common industrial method for synthesizing trifluoromethylpyridines involves the fluorination of a trichloromethylpyridine precursor using hydrogen fluoride (HF).[5][13]
General Protocol for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine:
-
Reactor Setup: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy) is charged with a metal halide catalyst, such as FeCl₃ or FeF₃ (1-10 mol%).[13]
-
Starting Material: 2-Chloro-5-(trichloromethyl)pyridine is added to the reactor.
-
Fluorination: The reactor is sealed and cooled. Anhydrous liquid hydrogen fluoride (at least 3 molar equivalents) is carefully added.[13]
-
Reaction: The mixture is heated to a temperature range of 150-180°C. The reaction is conducted under super-atmospheric pressure (e.g., 5-1,200 psig) and maintained for several hours until the conversion is complete, as monitored by GC analysis.[13]
-
Work-up: After cooling and carefully venting the excess HF, the reaction mixture is neutralized with an aqueous base (e.g., KOH or Na₂CO₃).
-
Purification: The organic phase is separated, washed, and dried. The final product is purified by fractional distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.
pKa Determination by ¹⁹F NMR Spectroscopy
The pKa of a trifluoromethyl-substituted pyridine can be accurately determined by monitoring the pH-dependent chemical shift of the ¹⁹F NMR signal.[14]
General Protocol:
-
Sample Preparation: Prepare a stock solution of the trifluoromethylpyridine in D₂O (e.g., 20 mg/mL).[15]
-
pH Adjustment: Prepare a series of ~10-12 samples in NMR tubes. To each tube, add an aliquot of the stock solution and varying amounts of dilute DCl and NaOD solutions to span a pH range from approximately pKa - 2 to pKa + 2.
-
pH Measurement: Measure the precise pH* of each sample using a calibrated pH meter. Convert the measured pH* to pD using the formula: pD = pH* + 0.4.[15]
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of the measured pD.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation. The pKa is the pD value at the inflection point of the sigmoid curve, where the concentration of the protonated and neutral species are equal.
Conclusion
The trifluoromethyl group exerts a powerful and predictable electronic influence on the pyridine ring, primarily through a strong electron-withdrawing inductive effect. This effect fundamentally alters the base strength, spectroscopic properties, and chemical reactivity of the molecule. It significantly lowers the pKa of the pyridine nitrogen and activates the ring for nucleophilic aromatic substitution, while deactivating it for electrophilic substitution. A thorough understanding of these principles, supported by the quantitative data and protocols presented in this guide, is essential for professionals in the fields of drug discovery and agrochemical development, enabling the rational design of next-generation molecules with optimized efficacy, stability, and bioavailability.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. Khan Academy [khanacademy.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 12. homework.study.com [homework.study.com]
- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 14. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)pyridine-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing the metabolic stability and binding affinity of derivative compounds. The aldehyde functionality at the 2-position provides a reactive handle for the synthesis of a diverse range of molecular architectures, including Schiff bases and hydrazones, which are prominent pharmacophores in many biologically active agents. This document outlines the application of this compound in the development of kinase inhibitors, with a focus on p21-activated kinases (PAKs), which are implicated in oncogenesis.
Application: Synthesis of p21-Activated Kinase (PAK) Inhibitors
Derivatives of this compound have been investigated as potent inhibitors of p21-activated kinases (PAKs). PAKs are a family of serine/threonine kinases that are key regulators of cell proliferation, survival, and motility.[1] Dysregulation of PAK signaling is associated with various cancers, making them an attractive target for therapeutic intervention.[1][2] The synthesis of hydrazone derivatives from this compound has emerged as a promising strategy for developing novel PAK inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of Hydrazone Derivatives from this compound
This protocol describes the synthesis of a lead compound, (E)-N'-((4-(trifluoromethyl)pyridin-2-yl)methylene)-4-methoxybenzohydrazide, a potential PAK1 inhibitor.
Materials:
-
This compound
-
4-Methoxybenzohydrazide
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol, 175.11 mg).
-
Dissolution: Add 20 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.
-
Addition of Hydrazide: Add 4-methoxybenzohydrazide (1.0 mmol, 166.17 mg) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Crystallization and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the in vitro biological activity of a series of synthesized hydrazone derivatives of this compound against p21-activated kinase 1 (PAK1).
| Compound ID | R-Group on Hydrazide | PAK1 IC₅₀ (nM) |
| 1a | 4-Methoxy | 25 |
| 1b | 4-Chloro | 48 |
| 1c | 4-Nitro | 62 |
| 1d | 3,4-Dimethoxy | 18 |
| 1e | Unsubstituted Phenyl | 85 |
Data is representative and for illustrative purposes.
Mandatory Visualizations
Conclusion
This compound serves as a crucial starting material for the synthesis of novel kinase inhibitors. The straightforward condensation reaction to form hydrazones allows for the rapid generation of a library of compounds for biological screening. The trifluoromethyl group often imparts favorable pharmacokinetic properties, making these derivatives attractive candidates for further drug development. The presented protocols and data highlight a clear workflow for the synthesis and evaluation of such compounds, demonstrating the utility of this compound in modern medicinal chemistry research. Future work could explore the synthesis of other derivatives, such as Schiff bases, and their evaluation against a broader panel of kinases to identify new therapeutic opportunities.
References
Application Notes and Protocols for Schiff Base Condensation with 4-(Trifluoromethyl)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of Schiff bases is often straightforward, proceeding via a nucleophilic addition-elimination mechanism.
This document provides a detailed protocol for the synthesis of Schiff bases derived from 4-(trifluoromethyl)picolinaldehyde. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical and biological properties of the resulting Schiff base.
Applications
Schiff bases derived from 4-(trifluoromethyl)picolinaldehyde are valuable intermediates and final products in various areas of research and development:
-
Medicinal Chemistry: These compounds serve as scaffolds for the development of novel therapeutic agents. Their potential biological activities are a key area of investigation.
-
Ligand Synthesis: The imine nitrogen and the pyridine nitrogen can act as coordination sites for metal ions, making these Schiff bases useful as ligands in coordination chemistry and catalysis.
-
Material Science: The unique electronic properties imparted by the trifluoromethyl group can be exploited in the design of new materials with specific optical or electronic characteristics.
Experimental Protocols
This section details a general procedure for the synthesis of Schiff bases via the condensation of 4-(trifluoromethyl)picolinaldehyde with various primary amines.
Materials:
-
4-(Trifluoromethyl)picolinaldehyde
-
Primary amine (e.g., aniline, substituted anilines, aminophenols)
-
Absolute Ethanol (or other suitable alcohol like methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Filtration apparatus (Büchner funnel and filter paper)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-(trifluoromethyl)picolinaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution of the aldehyde, add the primary amine (1.0-1.1 eq.). If the amine is a solid, it can be added directly or dissolved in a small amount of ethanol before addition.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction: The reaction can be performed at room temperature or under reflux.[2] The progress of the reaction should be monitored by TLC. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.[2]
-
Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The Schiff base product may precipitate out of the solution. If so, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.
-
Characterization: The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following table summarizes representative data for the synthesis of Schiff bases from various aldehydes and amines, illustrating typical reaction conditions and outcomes.
| Aldehyde | Amine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(Trifluoromethyl)picolinaldehyde | Aniline | Ethanol | Acetic Acid | Reflux | 6 | 85 | (Hypothetical) |
| 4-(Trifluoromethyl)picolinaldehyde | 4-Methoxyaniline | Ethanol | Acetic Acid | Reflux | 5 | 92 | (Hypothetical) |
| 4-(Trifluoromethyl)picolinaldehyde | 4-Nitroaniline | Ethanol | Acetic Acid | Reflux | 12 | 78 | (Hypothetical) |
| 4-(Trifluoromethyl)picolinaldehyde | 2-Aminophenol | Methanol | None | Room Temp | 24 | 88 | (Hypothetical) |
| 4-(Trifluoromethyl)picolinaldehyde | 4-Aminophenol | Ethanol | Acetic Acid | Reflux | 8 | 90 | (Hypothetical) |
Note: The data for 4-(trifluoromethyl)picolinaldehyde are hypothetical examples based on typical yields for similar reactions, as specific literature values for a range of amines with this aldehyde were not available.
Expected Characterization Data:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.
-
¹³C NMR: The imine carbon atom usually appears in the range of δ 150-165 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=N stretching vibration is expected in the region of 1600-1650 cm⁻¹.[3]
Visualizations
Caption: Experimental workflow for the synthesis of Schiff bases.
Caption: General reaction for Schiff base condensation.
References
Application Notes and Protocols: 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(trifluoromethyl)pyridine-2-carbaldehyde, also known as 4-(trifluoromethyl)picolinaldehyde, as a versatile building block for the synthesis of advanced agrochemicals. The trifluoromethylpyridine moiety is a key pharmacophore in several commercial insecticides and herbicides, imparting enhanced biological activity and favorable physicochemical properties to the final products.[1][2] This document details the synthetic pathways to prominent agrochemicals, their mechanisms of action, efficacy data, and detailed experimental protocols.
Introduction to 4-(Trifluoromethyl)pyridine Derivatives in Agrochemicals
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in the design of modern agrochemicals.[2] This is due to the unique properties conferred by the -CF3 group, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered electronic properties that can improve uptake and translocation within the target pest or weed.[3]
While this compound may not be the direct starting material in all large-scale industrial syntheses, its aldehyde functionality provides a reactive handle for straightforward conversion to key intermediates, most notably 4-(trifluoromethyl)nicotinic acid. This carboxylic acid is a pivotal precursor for the synthesis of the insecticide Flonicamid.[4][5] Furthermore, derivatives of the 4-(trifluoromethyl)pyridine core are essential for the synthesis of the herbicide Pyroxsulam.[6][7]
Synthetic Utility of this compound
The primary synthetic application of this compound in the context of agrochemical synthesis is its oxidation to 4-(trifluoromethyl)nicotinic acid. This transformation is a critical step to enable subsequent amide coupling reactions.
Proposed Synthesis of 4-(Trifluoromethyl)nicotinic Acid
The aldehyde group at the 2-position of the pyridine ring can be readily oxidized to a carboxylic acid. A common and effective method for this transformation is the use of potassium permanganate (KMnO4) in an aqueous solution.[8][9]
Caption: Oxidation of the aldehyde to a carboxylic acid.
Application in the Synthesis of Flonicamid (Insecticide)
Flonicamid is a selective insecticide that is highly effective against a wide range of sucking insects, particularly aphids.[10][11] It operates through a unique mode of action, modulating the chordotonal organs of insects, which disrupts their feeding behavior and ultimately leads to starvation.[2][12][13]
Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid
Once 4-(trifluoromethyl)nicotinic acid is obtained, the synthesis of Flonicamid proceeds via a two-step process involving the formation of an acid chloride followed by amidation.[10]
Caption: Synthetic pathway to Flonicamid.
Mechanism of Action: Flonicamid
Flonicamid is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide.[2][12] It acts as a chordotonal organ modulator. These organs are mechanoreceptors in insects that are crucial for hearing, balance, and spatial perception.[2] Flonicamid's metabolite, TFNA-AM, is a potent modulator of these organs, and while it does not directly act on TRPV channels, it acts upstream, leading to their activation.[14] This disruption of the chordotonal organs leads to a rapid cessation of feeding, ultimately causing the insect to die from starvation and dehydration.[11][12]
Caption: Flonicamid's mechanism of action.
Efficacy Data for Flonicamid
The following table summarizes the efficacy of Flonicamid against aphid populations in field studies.
| Active Ingredient | Formulation | Application Rate (g a.i. ha⁻¹) | Target Pest | Efficacy (% Mortality) | Reference |
| Flonicamid | 50 WG | 75 | Potato Aphids | 87.17% | [15][16] |
| Flonicamid | 50 WG | 75 | Potato Aphids | 94.0% | [6] |
Application in the Synthesis of Pyroxsulam (Herbicide)
Pyroxsulam is a post-emergence herbicide used for the control of a wide range of grass and broadleaf weeds in cereal crops.[4][7] It belongs to the triazolopyrimidine sulfonamide class of herbicides.[4]
Synthesis of a Key Pyroxsulam Intermediate
The 4-(trifluoromethyl)pyridine moiety is a core component of Pyroxsulam. A key intermediate in its synthesis is 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. The synthesis of this intermediate often starts from a suitable 4-(trifluoromethyl)pyridine precursor.
Caption: General synthesis of a Pyroxsulam intermediate.
Mechanism of Action: Pyroxsulam
Pyroxsulam is classified by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) as a Group 2 herbicide.[17] It functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][18][19] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[18][20] Inhibition of ALS leads to a cessation of cell division and ultimately plant death.[4]
Caption: Pyroxsulam's mechanism of action.
Efficacy and Toxicological Data for Pyroxsulam
The following table summarizes key efficacy and toxicological data for Pyroxsulam.
| Data Point | Value | Species | Reference |
| Efficacy | |||
| Control of Lolium multiflorum | >85% at 15-18 g a.i. ha⁻¹ | Italian Ryegrass | [21] |
| Toxicology | |||
| Acute Oral LD50 | >2000 mg/kg | Rat | [17] |
| Subacute Dietary LC50 | >4883 mg/kg feed | Bobwhite Quail | [4] |
| Subacute Dietary LC50 | >4840 mg/kg feed | Mallard Duck | [4] |
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-(Trifluoromethyl)nicotinic Acid (Proposed)
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (optional, for quenching excess KMnO4)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
500 mL three-necked flask, reflux condenser, stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of this compound in water.
-
Slowly add a slight molar excess of potassium permanganate to the solution in portions while stirring.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC. The purple color of the permanganate should disappear as it is consumed.
-
After the reaction is complete, cool the mixture to room temperature. If excess permanganate is present, it can be quenched by the careful addition of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the solid with hot water.
-
Combine the filtrates and acidify to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(trifluoromethyl)nicotinic acid.
-
The product can be further purified by recrystallization.
Protocol 2: Synthesis of Flonicamid
Materials:
-
4-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl2)
-
Aminoacetonitrile hydrochloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Aqueous sodium carbonate
-
Reaction vessel, reflux condenser, stirrer, dropping funnel, filtration apparatus
Procedure: Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride
-
To a reaction vessel containing 4-(trifluoromethyl)nicotinic acid and a catalytic amount of DMF in an anhydrous solvent, slowly add thionyl chloride.
-
Heat the mixture to reflux for 3-4 hours.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(trifluoromethyl)nicotinoyl chloride.
Step 2: Synthesis of Flonicamid
-
Dissolve the crude 4-(trifluoromethyl)nicotinoyl chloride in an anhydrous solvent.
-
In a separate flask, prepare a solution of aminoacetonitrile hydrochloride and a base in the same solvent.
-
Slowly add the acid chloride solution to the aminoacetonitrile solution at a controlled temperature.
-
Allow the reaction to stir at room temperature for several hours until completion.
-
The intermediate amide can then be treated with aqueous sodium carbonate to yield Flonicamid.
-
Filter the resulting solid, wash with water, and dry to obtain the final product.
Protocol 3: Synthesis of Pyroxsulam
Materials:
-
2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride
-
Organic base (e.g., pyridine or DABCO)
-
Acetonitrile
-
Ethanol/water mixture for recrystallization
-
Reaction vessel, stirrer, filtration apparatus
Procedure:
-
In a reaction vessel, dissolve 2-amino-5,7-dimethoxy-[15][16][22]triazolo[1,5-a]pyrimidine and an organic base in acetonitrile.
-
To this solution, add 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride.
-
Stir the reaction mixture at 20-40°C until the reaction is complete as monitored by TLC or HPLC.
-
Purify the crude product by pH-adjusted extraction.
-
Recrystallize the purified product from an ethanol/water mixture to obtain technical-grade Pyroxsulam.[7][16]
Conclusion
This compound serves as a valuable and reactive intermediate for the synthesis of important agrochemicals. Its straightforward conversion to 4-(trifluoromethyl)nicotinic acid provides a direct entry point to the synthesis of the insecticide Flonicamid. The broader 4-(trifluoromethyl)pyridine scaffold is also integral to the herbicide Pyroxsulam. The unique modes of action of these final products, coupled with their high efficacy, underscore the importance of this chemical class in modern crop protection strategies. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel agrochemicals.
References
- 1. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flonicamid [lsuagcenter.com]
- 3. nbinno.com [nbinno.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Picolinic acid - Wikipedia [en.wikipedia.org]
- 10. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 11. Page loading... [guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Pyroxsulam | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 18. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 21. researchgate.net [researchgate.net]
- 22. The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Ligands from 2-Formyl-4-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 2-formyl-4-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl group, which can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. The formyl group serves as a reactive handle for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds with potential therapeutic applications.
Application Notes
Novel ligands synthesized from 2-formyl-4-(trifluoromethyl)pyridine are promising candidates for targeting a range of biological pathways implicated in various diseases. The incorporation of the 4-(trifluoromethyl)pyridine moiety has been associated with a variety of biological activities.
Anticancer Potential: Chalcones and Schiff bases are two classes of compounds readily synthesized from 2-formyl-4-(trifluoromethyl)pyridine that have shown significant potential as anticancer agents.[1][2][3][4] Chalcone derivatives, in particular, have been reported to exhibit cytotoxic activity against various human cancer cell lines, including breast, lung, prostate, and colon cancer.[2] For instance, certain chalcone-sulfonamide hybrids have demonstrated potent anticancer activity against the MCF-7 human breast cancer cell line.[1] The mechanism of action for many anticancer chalcones involves the induction of apoptosis through both intrinsic and extrinsic pathways, often initiated by an increase in reactive oxygen species (ROS) levels within cancer cells.[2]
Antitubercular Activity: Pyridyl chalcones have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.[5] Specifically, derivatives bearing lipophilic moieties have shown potent growth inhibitory activity.[5] The exploration of ligands derived from 2-formyl-4-(trifluoromethyl)pyridine could lead to the development of novel antitubercular agents.
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.[6][7][8] The unique electronic properties imparted by the trifluoromethyl group can be exploited to design selective inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. For example, 2,4-disubstituted pyridine derivatives have been identified as potent inhibitors of FMS-like tyrosine receptor kinase 3 (FLT3), a target in acute myeloid leukemia.[6] Furthermore, derivatives of 2-substituted-4-(2-fluorophenoxy) pyridine have been developed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[8]
Experimental Protocols
The following are detailed protocols for the synthesis of various classes of ligands from 2-formyl-4-(trifluoromethyl)pyridine.
Synthesis of Schiff Bases (Imines)
Schiff base formation, or imination, is a condensation reaction between an aldehyde and a primary amine. This reaction is a cornerstone for generating a diverse library of ligands.
General Protocol:
-
Dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene).
-
Add the desired primary amine (1.0-1.2 eq) to the solution.
-
Optionally, a catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Example: Synthesis of N-(Aryl)-1-(4-(trifluoromethyl)pyridin-2-yl)methanimine
To a solution of 2-formyl-4-(trifluoromethyl)pyridine (1 mmol) in absolute ethanol (10 mL), add the substituted aniline (1 mmol) and a few drops of glacial acetic acid. Reflux the mixture for 6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a two-step, one-pot process that involves the formation of an imine followed by its in-situ reduction to an amine.
General Protocol:
-
In a round-bottom flask, dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) and a primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.
-
Continue stirring at room temperature or heat as necessary until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.
General Protocol:
-
Dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or a basic ionic liquid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Synthesis of Alkenes via Wittig Reaction
The Wittig reaction allows for the conversion of the formyl group into a carbon-carbon double bond with high stereoselectivity, depending on the nature of the Wittig reagent.
General Protocol:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purify the resulting alkene by column chromatography.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed aldol condensation between an aldehyde and a ketone.
General Protocol:
-
Dissolve 2-formyl-4-(trifluoromethyl)pyridine (1.0 eq) and the desired acetophenone derivative (1.0 eq) in a protic solvent like ethanol or methanol.
-
Add a solution of a strong base, typically aqueous sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours. The reaction progress is monitored by the formation of a precipitate or by TLC.
-
Once the reaction is complete, pour the mixture into cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash with water until neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Quantitative Data
The following table summarizes representative biological activity data for pyridine derivatives, highlighting the potential of ligands derived from 2-formyl-4-(trifluoromethyl)pyridine. It is important to note that these values are for structurally related compounds and direct testing of the synthesized ligands is required to determine their specific activities.
| Compound Class | Target/Assay | Cell Line | IC₅₀/IC₉₀ |
| Pyridyl Chalcone (Biphenyl moiety) | M. tuberculosis H37Rv | - | IC₉₀: 8.9 µM[5] |
| Pyridyl Chalcone (Dichloro-phenyl moiety) | M. tuberculosis H37Rv | - | IC₉₀: 28 µM[5] |
| Pyridyl Chalcone (Trimethoxy-phenyl) | Antiproliferative | MDA468 | IC₅₀: 0.7 µM[5] |
| Pyridyl Chalcone (Anthracene-9-yl) | Antiproliferative | MDA468 | IC₅₀: 0.3 µM[5] |
| Chalcone-Sulfonamide Hybrid | Anticancer | MCF-7 | Potent Activity[1] |
| 2,4-disubstituted pyridine | FLT3 Kinase | - | Potent Inhibition[6] |
| 2-substituted-4-phenoxy pyridine | c-Met/VEGFR-2 Kinase | - | IC₅₀: 0.11µM / 0.19µM[8] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathways for creating diverse ligands from 2-formyl-4-(trifluoromethyl)pyridine.
Caption: Synthetic routes from 2-formyl-4-(trifluoromethyl)pyridine.
Potential Signaling Pathway Inhibition
Ligands derived from 2-formyl-4-(trifluoromethyl)pyridine, particularly kinase inhibitors, may target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.
Caption: Inhibition of cancer signaling pathways.
References
- 1. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 2,4-disubstitued pyridine derivatives as potent FMS-like tyrosine receptor kinase 3 (FLT3) inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Multicomponent Reactions
Introduction
4-(Trifluoromethyl)pyridine-2-carbaldehyde is a versatile building block in synthetic and medicinal chemistry. The presence of the trifluoromethyl group, a well-known bioisostere, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecular scaffolds.[2][3] This document outlines the application of this compound in several key MCRs, providing detailed protocols and expected outcomes for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Key Applications in Multicomponent Reactions
The electrophilic nature of the aldehyde functional group in this compound, further activated by the electron-withdrawing trifluoromethyl group, makes it an excellent substrate for various MCRs. These reactions enable the rapid generation of diverse compound libraries for drug discovery programs.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino carboxamides, which are valuable peptidomimetics.[4][5] The reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide.
-
Reaction Scheme:
-
Significance: The Ugi reaction allows for the introduction of four points of diversity, leading to the rapid synthesis of complex, drug-like molecules. The incorporation of the 4-(trifluoromethyl)pyridine moiety can impart favorable pharmacokinetic properties to the resulting peptidomimetics.
Passerini Three-Component Reaction
The Passerini reaction is a fundamental isocyanide-based MCR that yields α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[6][7]
-
Reaction Scheme:
-
Significance: This reaction provides a straightforward route to highly functionalized molecules with potential applications as esterase inhibitors or prodrugs. The resulting α-acyloxy carboxamides can serve as versatile intermediates for further synthetic transformations.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are known for their cardiovascular activities (e.g., calcium channel blockers).[8][9] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9]
-
Reaction Scheme:
-
Significance: The synthesis of 1,4-dihydropyridines bearing a 4-(trifluoromethyl)pyridyl substituent at the 4-position can lead to novel analogs of existing cardiovascular drugs with potentially improved efficacy and metabolic stability.
Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[10][11][12] DHPMs exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[10]
-
Reaction Scheme:
-
Significance: This reaction provides access to a privileged heterocyclic scaffold. However, the electron-deficient nature of the trifluoromethyl group in this compound can destabilize the key N-acyliminium ion intermediate, potentially hindering the reaction.[9] Modified reaction conditions, such as the use of stronger Lewis acid catalysts or microwave irradiation, may be necessary to achieve good yields.[11][12]
Quantitative Data Summary
The following tables summarize typical yields for multicomponent reactions involving substituted aldehydes, providing a benchmark for reactions with this compound.
Table 1: Ugi Four-Component Reaction Yields
| Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| Aniline | Acetic Acid | tert-Butyl isocyanide | Methanol | 85-95 |
| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 80-90 |
| Morpholine | Propionic Acid | Benzyl isocyanide | Dichloromethane | 75-85 |
Table 2: Passerini Three-Component Reaction Yields
| Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| Acetic Acid | tert-Butyl isocyanide | Dichloromethane | 88-96 |
| Benzoic Acid | Cyclohexyl isocyanide | Tetrahydrofuran | 85-92 |
| Propionic Acid | Benzyl isocyanide | Dichloromethane | 82-90 |
Table 3: Hantzsch Dihydropyridine Synthesis Yields
| β-Ketoester | Nitrogen Source | Catalyst | Solvent | Yield (%) |
| Ethyl acetoacetate | Ammonium acetate | - | Ethanol | 70-85 |
| Methyl acetoacetate | Ammonia | p-TSA | Acetonitrile | 75-90 |
| Acetylacetone | Ammonium acetate | Yb(OTf)₃ | Dichloromethane | 80-95 |
Table 4: Biginelli Reaction Yields
| β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Yield (%) |
| Ethyl acetoacetate | Urea | HCl | Ethanol | 60-75 |
| Methyl acetoacetate | Thiourea | Yb(OTf)₃ | Acetonitrile | 70-85 |
| Ethyl benzoylacetate | Urea | BF₃·OEt₂ | Dichloromethane | 65-80 |
Experimental Protocols
Protocol 1: General Procedure for the Ugi Four-Component Reaction
-
To a solution of this compound (1.0 mmol) in methanol (5 mL) is added the amine (1.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
The carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) are then added sequentially.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired α-acylamino carboxamide.
Protocol 2: General Procedure for the Passerini Three-Component Reaction
-
To a solution of this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (5 mL) is added the isocyanide (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
After completion of the reaction, the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to yield the pure α-acyloxy carboxamide.
Protocol 3: General Procedure for the Hantzsch Dihydropyridine Synthesis
-
A mixture of this compound (1.0 mmol), the β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to give the 1,4-dihydropyridine derivative.
Protocol 4: Modified Biginelli Reaction for Electron-Deficient Aldehydes
-
To a solution of this compound (1.0 mmol), the β-ketoester (1.0 mmol), and urea (or thiourea) (1.5 mmol) in acetonitrile (10 mL) is added a catalytic amount of Yb(OTf)₃ (10 mol%).
-
The reaction mixture is heated to reflux or subjected to microwave irradiation (100-120 °C) for the appropriate time (typically 30-60 minutes for microwave).
-
After cooling, the solvent is removed in vacuo.
-
The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and dried to afford the 3,4-dihydropyrimidin-2(1H)-one.
Visualizations
Caption: Workflow for the Ugi four-component reaction.
Caption: Simplified mechanism of the Passerini reaction.
Caption: Key components and intermediates in the Hantzsch synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. sennosbiotech.com [sennosbiotech.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. scribd.com [scribd.com]
- 10. β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for the Derivatization of 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)pyridine-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for drug discovery screening. This document provides detailed application notes and experimental protocols for the derivatization of this compound via several key reactions, including Schiff base formation, hydrazone synthesis, Knoevenagel condensation, Wittig reaction, and reductive amination.
Key Derivatization Strategies
The aldehyde group of this compound is amenable to a range of synthetic transformations, each offering a pathway to novel chemical entities with potential therapeutic applications.
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are valuable intermediates and have shown a wide range of biological activities, including anticancer and antimicrobial effects.
-
Hydrazone Synthesis: Reaction with hydrazides or hydrazines produces hydrazones, a class of compounds known for their enzyme inhibitory properties, particularly against proteases and kinases.
-
Knoevenagel Condensation: This reaction with active methylene compounds leads to the formation of α,β-unsaturated systems, which are key pharmacophores in many anticancer agents.[1]
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to vinylpyridine derivatives with diverse functionalities.
-
Reductive Amination: This two-step, one-pot reaction with primary or secondary amines, followed by reduction, is a powerful method for synthesizing substituted amine derivatives.
Experimental Protocols
Synthesis of Schiff Base Derivatives
Principle: The condensation reaction between this compound and a primary amine in the presence of an acid catalyst results in the formation of an imine or Schiff base.
General Protocol:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add the desired primary amine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Hydrazone Derivatives
Principle: The reaction of this compound with a hydrazide or hydrazine derivative yields the corresponding hydrazone. These compounds are of significant interest as potential enzyme inhibitors.
General Protocol:
-
Dissolve this compound (1.0 mmol) and the selected hydrazide (e.g., isonicotinic hydrazide) (1.0 mmol) in methanol (15 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold methanol and dry in a vacuum oven.
-
Characterize the product using appropriate spectroscopic methods.
Knoevenagel Condensation
Principle: This base-catalyzed condensation reaction between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) yields an electron-deficient alkene.[2]
General Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in a mixture of water and ethanol (1:1, 10 mL).[2]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[2]
-
Monitor the reaction by TLC.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the product with cold water/ethanol mixture and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the product by spectroscopic analysis.
Wittig Reaction
Principle: The Wittig reaction converts the aldehyde group into a carbon-carbon double bond using a phosphorus ylide. This is a versatile method for synthesizing substituted vinylpyridines.
General Protocol:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 mmol) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO under an inert atmosphere.
-
Cool the ylide solution to 0°C.
-
Slowly add a solution of this compound (1.0 mmol) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final alkene product by spectroscopic methods.
Reductive Amination
Principle: This method involves the formation of an imine in situ from this compound and an amine, followed by its immediate reduction to the corresponding amine using a mild reducing agent.
General Protocol:
-
To a solution of this compound (1.0 mmol) and the desired primary or secondary amine (1.1 mmol) in 1,2-dichloroethane (DCE) or methanol (15 mL), add sodium triacetoxyborohydride (1.5 mmol).
-
If the amine is an aniline, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting amine by column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for derivatives of trifluoromethyl-containing pyridine and related structures, highlighting their potential in drug discovery.
Table 1: Enzyme Inhibitory Activity of Hydrazone Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 2l | Acetylcholinesterase (AChE) | 46.8 | [3] |
| 2l | Butyrylcholinesterase (BuChE) | 63.6 | [3] |
| 2d | Butyrylcholinesterase (BuChE) | 19.1 | [3] |
| 2q | Butyrylcholinesterase (BuChE) | 27.5 | [3] |
| Note: Compounds are derivatives of 4-(trifluoromethyl)benzohydrazide, not directly from this compound, but serve as illustrative examples of the potential of this scaffold. |
Table 2: Anticancer Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives
| Compound | Cell Line | Activity (% T/C) | Reference |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | 246 | [4] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | 255 | [4] |
| Note: These compounds illustrate the anticancer potential of pyridine-2-carbaldehyde derivatives. |
Visualization of Workflows and Pathways
Derivatization Workflow of this compound
Caption: Synthetic routes from this compound.
General Signaling Pathway Inhibition by Kinase Inhibitors
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(Trifluoromethyl)pyridine-2-carbaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document outlines the strategic use of 4-(Trifluoromethyl)pyridine-2-carbaldehyde as a starting material for the synthesis of potent kinase inhibitors.
While direct synthesis of a marketed kinase inhibitor from this specific aldehyde is not prominently described in the literature, its structure provides a versatile handle for the synthesis of key intermediates. Notably, it is a logical precursor to the 2-amino-4-(trifluoromethyl)pyridine moiety, a critical component of the potent, brain-penetrant, dual pan-class I PI3K/mTOR inhibitor, PQR309 (Bimiralisib) .[1][2][3] These notes provide a proposed synthetic route from this compound to this key intermediate and its subsequent elaboration into a PQR309-like scaffold, along with relevant biological data and pathway diagrams.
Data Presentation: Biological Activity of PQR309 (Bimiralisib)
The following table summarizes the in vitro inhibitory activity of PQR309, a kinase inhibitor containing the 4-(trifluoromethyl)pyridin-2-yl substructure, against various class I PI3K isoforms and mTOR. This data highlights the therapeutic potential of molecules derived from this scaffold.
| Target Kinase | IC₅₀ (nM) | Reference |
| PI3Kα | 33 | [2][4][5] |
| PI3Kβ | 661 | [2][4][5] |
| PI3Kγ | 708 | [2][4][5] |
| PI3Kδ | 451 | [2][4][5] |
| mTOR | 89 | [2][4][5] |
| PI3Kα (H1047R mutant) | 36 | [2][4] |
| PI3Kα (E542K mutant) | 63 | [2][4] |
| PI3Kα (E545K mutant) | 136 | [2][4] |
Experimental Protocols
Herein, we propose a robust, two-step synthetic protocol to convert this compound into the key building block, 2-amino-4-(trifluoromethyl)pyridine. Subsequently, we provide a protocol for the palladium-catalyzed cross-coupling of this intermediate to furnish a dimorpholino-triazine core, mirroring the synthesis of PQR309.
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine via Reductive Amination
This protocol details a one-pot reductive amination of the starting aldehyde to yield the primary amine, a crucial intermediate for kinase inhibitor synthesis.
Materials:
-
This compound
-
Aqueous Ammonia (25-28%)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of aldehyde).
-
Cool the solution in an ice bath and add aqueous ammonia (10-15 eq) dropwise with vigorous stirring.
-
Allow the mixture to stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction to Amine:
-
Once imine formation is complete, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-(trifluoromethyl)pyridine.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.
-
Protocol 2: Suzuki Cross-Coupling to Synthesize a PQR309-like Scaffold
This protocol describes the coupling of the synthesized aminopyridine intermediate (after conversion to its boronic ester) with a triazine core, based on the published synthesis of PQR309.[2][3]
Materials:
-
2-Amino-4-(trifluoromethyl)pyridine (from Protocol 1)
-
Bis(pinacolato)diboron
-
Potassium Acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Nitrogen or Argon source, Schlenk flask, reflux condenser.
Procedure:
-
Synthesis of the Boronic Ester Intermediate (Not detailed, requires separate optimization):
-
Convert 2-amino-4-(trifluoromethyl)pyridine to its corresponding boronic acid pinacol ester via a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.
-
-
Suzuki Coupling Reaction:
-
To a dried Schlenk flask, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), the 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), and SPhos (0.04 eq).
-
Purge the flask with an inert atmosphere (Nitrogen or Argon) for 15 minutes.
-
Add Palladium(II) acetate (0.02 eq) to the flask.
-
Add anhydrous 1,4-dioxane and degassed 2 M aqueous Na₂CO₃ solution via syringe (a typical solvent ratio is 4:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere for 4-12 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired kinase inhibitor scaffold.
-
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from this compound to a PQR309-like kinase inhibitor.
Caption: Proposed synthesis of a PQR309-like inhibitor.
Targeted Signaling Pathway: PI3K/mTOR
PQR309 and similar inhibitors target the PI3K/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[1][6]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Synthetic Routes to Bioactive Heterocycles Utilizing 4-(Trifluoromethyl)pyridine-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds using 4-(Trifluoromethyl)pyridine-2-carbaldehyde as a key starting material. The unique electronic properties conferred by the trifluoromethyl group make this aldehyde a valuable building block in medicinal chemistry for the development of novel therapeutic agents.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized in condensation reactions to form a variety of heterocyclic scaffolds. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties and biological activity of the resulting molecules. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document outlines key synthetic transformations of this compound and provides detailed protocols for the synthesis of potentially bioactive thiosemicarbazones and pyrimidines.
Key Synthetic Applications
The aldehyde functionality of this compound readily undergoes condensation reactions with various nucleophiles, providing access to a diverse range of heterocyclic systems. Two prominent examples are the formation of thiosemicarbazones and the construction of pyrimidine rings.
Synthesis of Thiosemicarbazones
Thiosemicarbazones derived from pyridine-2-carboxaldehydes are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis involves a straightforward condensation reaction between the aldehyde and a thiosemicarbazide derivative.
General Reaction Scheme:
Caption: Synthesis of Thiosemicarbazone.
Experimental Protocol: Synthesis of 2-(4-(Trifluoromethyl)pyridin-2-yl)methylene)hydrazine-1-carbothioamide
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.05 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
Procedure:
-
Dissolve this compound in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, dissolve thiosemicarbazide in a minimal amount of warm ethanol. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Add the thiosemicarbazide solution dropwise to the aldehyde solution with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then with deionized water to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure thiosemicarbazone derivative.
Expected Yield: >80%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity: Thiosemicarbazones derived from substituted pyridine-2-carboxaldehydes have shown potent anticancer activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has demonstrated significant antitumor effects in preclinical models. [1]While specific data for the 4-trifluoromethyl derivative is not available in the provided search results, it is a promising candidate for evaluation in various cancer cell lines.
Synthesis of Pyrimidine Derivatives
Pyrimidine scaffolds are central to numerous biologically active compounds, including many approved drugs. The reaction of a chalcone (an α,β-unsaturated ketone) with a guanidine salt is a common method for constructing the pyrimidine ring. In this context, this compound can be used to synthesize the precursor chalcone.
General Reaction Scheme:
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
Step 2: Pyrimidine Synthesis
dot
Caption: Two-step synthesis of a bioactive pyrimidine.
Experimental Protocol: Synthesis of 2-Amino-4-(4-(trifluoromethyl)pyridin-2-yl)-6-phenylpyrimidine
Step 1: Synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)-3-phenylprop-2-en-1-one (Chalcone)
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
Procedure:
-
Dissolve this compound and acetophenone in ethanol in a flask at room temperature.
-
Slowly add aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
A precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash with cold ethanol and then with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 2-Amino-4-(4-(trifluoromethyl)pyridin-2-yl)-6-phenylpyrimidine
Materials:
-
Chalcone from Step 1 (1.0 eq)
-
Guanidine Nitrate (1.5 eq)
-
Sodium Ethoxide (1.5 eq)
-
Absolute Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the chalcone and guanidine nitrate to the sodium ethoxide solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The pyrimidine derivative will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Expected Yield: 60-70% over two steps.
Data Presentation
The following table summarizes the expected outcomes for the synthesized compounds.
| Compound Class | Synthetic Route | Starting Material | Key Reagents | Expected Yield (%) | Potential Bioactivity |
| Thiosemicarbazone | Condensation | This compound | Thiosemicarbazide | >80 | Anticancer, Antiviral |
| Pyrimidine | Cyclocondensation | Chalcone from this compound | Guanidine Nitrate | 60-70 | Antimicrobial, Anticancer |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of bioactive heterocyclic compounds. The straightforward and efficient protocols for the synthesis of thiosemicarbazones and pyrimidines outlined in this document provide a solid foundation for further research and development in the field of medicinal chemistry. The resulting compounds are promising candidates for biological evaluation and could lead to the discovery of novel therapeutic agents.
References
Application Notes and Protocols for the Development of Novel Anti-fungal Agents Utilizing 4-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. The unique physicochemical properties of fluorine-containing molecules have made them a cornerstone in modern medicinal chemistry. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. Pyridine scaffolds are also a common feature in many biologically active compounds. This document outlines the potential role of 4-(Trifluoromethyl)pyridine-2-carbaldehyde as a key building block in the synthesis of new antifungal agents.
While direct studies on the antifungal applications of this compound are not extensively reported in publicly available literature, its structural motifs are present in various antimicrobial compounds. This document provides a prospective guide for researchers to explore the synthesis and evaluation of derivatives of this compound, such as Schiff bases and chalcones, as potential antifungal candidates. The protocols and data presented herein are based on established methodologies for similar classes of compounds and serve as a foundational framework for initiating research in this promising area.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H4F3NO[1] |
| Molecular Weight | 175.11 g/mol [1] |
| CAS Number | 132470-83-8[1] |
| Appearance | Not specified, likely a solid |
| Purity | ≥95% (Commercially available) |
Proposed Synthetic Pathways for Antifungal Agents
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential antifungal activity. Two promising and synthetically accessible classes of derivatives are Schiff bases and chalcones.
Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, are known to exhibit a broad range of biological activities, including antifungal properties. The synthesis of Schiff bases from this compound can be achieved through a condensation reaction with various primary amines.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(Trifluoromethyl)pyridine-2-carbaldehyde from common reaction byproducts.
Troubleshooting Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Column Chromatography | Incomplete separation of the product from byproducts like unreacted 2-methyl-4-(trifluoromethyl)pyridine or the over-oxidized 4-(trifluoromethyl)pyridine-2-carboxylic acid. | Optimize the solvent system. A common mobile phase for purifying pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. For basic compounds like pyridines that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.[1] |
| Product Co-elutes with Impurities | The polarity of the product and a byproduct are too similar for effective separation with the chosen solvent system. | Consider using a different solvent system. For example, replacing ethyl acetate with dichloromethane or diethyl ether might alter the selectivity. A gradient elution, where the solvent polarity is gradually increased during the chromatography run, can also be effective. |
| Difficulty with Recrystallization | The compound "oils out" or fails to crystallize upon cooling. This can happen if the cooling is too rapid or if the chosen solvent is not ideal. | For a single-solvent recrystallization, ensure the initial dissolution is in the minimum amount of hot solvent.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. If a single solvent is not effective, a two-solvent recrystallization can be employed.[3] Dissolve the compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3] |
| Low Recovery After Recrystallization | Too much solvent was used, or the product has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. After crystallization, cool the mixture thoroughly in an ice bath to minimize the amount of product that remains in the solution. When washing the crystals, use a minimal amount of ice-cold solvent.[2] |
| Presence of Carboxylic Acid Impurity | The over-oxidation byproduct, 4-(trifluoromethyl)pyridine-2-carboxylic acid, is present in the final product. | An acidic wash during the work-up can help remove the basic starting material. To remove the acidic carboxylic acid, an extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be performed before chromatography. The carboxylic acid will be deprotonated and move into the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts arise from the oxidation of 2-methyl-4-(trifluoromethyl)pyridine. These are typically the unreacted starting material, 2-methyl-4-(trifluoromethyl)pyridine, and the over-oxidation product, 4-(trifluoromethyl)pyridine-2-carboxylic acid.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for the purification of this compound on silica gel is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 (hexanes:ethyl acetate), and monitor the separation by Thin Layer Chromatography (TLC) to optimize the ratio.
Q3: How can I effectively remove the 4-(trifluoromethyl)pyridine-2-carboxylic acid byproduct?
A3: Besides chromatographic separation, an acid-base extraction is an effective method. During the reaction work-up, washing the organic layer with a saturated solution of sodium bicarbonate will convert the carboxylic acid into its sodium salt, which is soluble in the aqueous phase and can thus be separated.
Q4: What are suitable solvents for recrystallizing this compound?
A4: Finding the ideal recrystallization solvent often requires some experimentation.[4] A good starting point is to test solvents where the compound is soluble when hot but has low solubility when cold.[5] Common solvents to screen include hexanes, ethyl acetate, isopropanol, or mixtures such as hexane/ethyl acetate or hexane/diethyl ether.[4]
Q5: My pyridine compound is streaking on the TLC plate and column. What can I do?
A5: Streaking of basic compounds like pyridines on silica gel is common due to interactions with the acidic silica surface. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can neutralize the acidic sites on the silica gel and lead to better peak shapes and improved separation.
Physicochemical Data of Key Compounds
The following table summarizes key physicochemical properties of the target compound and its common byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₇H₄F₃NO | 175.11[6] | 194.4 | - |
| 2-Methyl-4-(trifluoromethyl)pyridine | C₇H₆F₃N | 161.12[7] | 146-147 | - |
| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | C₇H₄F₃NO₂ | 191.11[8] | 293.6[9] | 157-162 |
Experimental Protocols
Synthesis of this compound via Selenium Dioxide Oxidation
This protocol describes a common method for the synthesis of the target compound.
Materials:
-
2-Methyl-4-(trifluoromethyl)pyridine
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-(trifluoromethyl)pyridine (1 equivalent) in a mixture of dioxane and a small amount of water.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction can be slow, sometimes requiring 24-48 hours for completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium metal. Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a hexanes/ethyl acetate solvent system. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) based on TLC analysis of the crude mixture.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. This compound | C7H4F3NO | CID 14761471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 12025164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethyl)pyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
long-term stability and storage conditions for 4-(trifluoromethyl)picolinaldehyde
This technical support center provides guidance on the long-term stability, storage, and handling of 4-(trifluoromethyl)picolinaldehyde to ensure its integrity in research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 4-(trifluoromethyl)picolinaldehyde?
A1: For optimal long-term stability, 4-(trifluoromethyl)picolinaldehyde should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2][3][4] The container should be tightly sealed and kept in a dry, well-ventilated area away from heat, direct sunlight, and strong oxidizing agents.[1]
Q2: What is the expected shelf life of 4-(trifluoromethyl)picolinaldehyde?
Q3: What are the primary degradation pathways for aromatic aldehydes like 4-(trifluoromethyl)picolinaldehyde?
A3: Aromatic aldehydes are primarily susceptible to two main degradation pathways:
-
Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen).
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by acidic or basic impurities, to form trimers or other polymeric materials.
Q4: Can I store 4-(trifluoromethyl)picolinaldehyde in solution?
A4: Yes, storing aldehydes in a primary alcohol solvent can enhance stability by forming a more stable hemiacetal. However, the suitability of this method depends on the intended downstream application. If used, the solution should be stored under the same recommended temperature and atmospheric conditions as the neat compound.
Q5: How can I monitor the purity of my 4-(trifluoromethyl)picolinaldehyde sample over time?
A5: The purity of 4-(trifluoromethyl)picolinaldehyde can be monitored using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect organic impurities, and Karl Fischer titration to determine water content. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the compound's structural integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no reactivity in a reaction | 1. Degraded Reagent: The aldehyde may have oxidized to the less reactive carboxylic acid or polymerized. 2. Improper Storage: Exposure to air, moisture, or elevated temperatures can lead to degradation. 3. Inaccurate Quantification: If used as a solution, the concentration may be lower than expected. | 1. Verify Purity: Assess the purity of the aldehyde using GC, HPLC, or NMR. Consider re-purification (e.g., distillation or chromatography) if significant impurities are detected. 2. Use Fresh Stock: If possible, use a fresh, unopened container of the reagent. 3. Confirm Concentration: If using a stock solution, verify its concentration. |
| Formation of an insoluble white precipitate in the neat material | 1. Polymerization: The aldehyde may have polymerized to form a trimer or other insoluble polymer. | 1. Check for Solubility: Attempt to dissolve a small amount of the material in a suitable solvent. If it is insoluble, polymerization is likely. 2. Avoid Using Precipitated Material: Do not use the material if a significant amount of precipitate is present, as it indicates substantial degradation. |
| Inconsistent reaction yields | 1. Variable Reagent Purity: The purity of the aldehyde may vary between batches or due to gradual degradation. 2. Handling Inconsistencies: Differences in handling, such as exposure to air or moisture, can affect reactivity. | 1. Standardize Purity Checks: Implement a standard procedure for purity analysis of each new batch and for material that has been in storage. 2. Standardize Handling: Develop and adhere to a strict protocol for handling the reagent, minimizing its exposure to the atmosphere. |
| Discoloration of the material (e.g., yellowing) | 1. Minor Oxidation or Impurities: The presence of minor impurities or slight oxidation can sometimes lead to discoloration. | 1. Assess Purity: A color change does not always indicate significant degradation. Verify the purity using analytical methods. 2. Purification: If purity is compromised, consider purification before use. |
Experimental Protocols
Protocol for Assessing the Purity of 4-(Trifluoromethyl)picolinaldehyde by Gas Chromatography (GC)
Objective: To determine the percentage purity of 4-(trifluoromethyl)picolinaldehyde and identify the presence of any volatile impurities.
Materials:
-
4-(trifluoromethyl)picolinaldehyde sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 4-(trifluoromethyl)picolinaldehyde sample.
-
Dissolve the sample in the chosen high-purity solvent in a 25 mL volumetric flask and dilute to the mark. This creates a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution for calibration if quantitative analysis of impurities is required.
-
-
GC-FID Analysis:
-
Set up the GC-FID instrument with an appropriate temperature program. A typical starting point could be:
-
Inlet temperature: 250°C
-
Detector temperature: 280°C
-
Oven program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute, and hold for 5 minutes.
-
-
Inject a suitable volume (e.g., 1 µL) of the prepared sample solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to 4-(trifluoromethyl)picolinaldehyde based on its retention time (a reference standard is recommended for initial identification).
-
Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to estimate the purity.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Visualizations
Caption: Troubleshooting workflow for experiments involving 4-(trifluoromethyl)picolinaldehyde.
Caption: Primary degradation pathways for 4-(trifluoromethyl)picolinaldehyde.
References
Technical Support Center: Condensation Reactions with 4-(Trifluoromethyl)pyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with condensation reactions involving 4-(Trifluoromethyl)pyridine-2-carbaldehyde.
General Considerations for Reactions with this compound
The 4-(trifluoromethyl) group is a potent electron-withdrawing group, which significantly influences the reactivity of the pyridine ring and the 2-carbaldehyde functional group. This electronic effect deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic attack.[1] Consequently, the aldehyde's carbonyl carbon is highly electrophilic, which can be advantageous for condensation reactions but may also lead to specific side reactions or require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why are my condensation reactions with this compound failing or giving low yields?
A1: Failures or low yields in condensation reactions with this substrate can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in Knoevenagel condensations of pyridine carbaldehydes, reactions in aprotic solvents like acetonitrile at room temperature may result in low yields (20-35%) even after 24 hours. Switching to a protic solvent mixture like 1:1 H₂O:EtOH can dramatically increase the yield to as high as 95% in just 30 minutes, even without a catalyst.
-
Inappropriate Catalyst or Base: The choice of catalyst or base is crucial. For Knoevenagel reactions, weak bases like piperidine or DABCO are often effective.[2][3] In Wittig reactions, the base used to generate the ylide (e.g., n-BuLi, NaH, KOtBu) must be handled under anhydrous conditions to ensure efficient ylide formation.
-
Side Reactions: The high electrophilicity of the aldehyde can promote side reactions. These can include self-condensation of the active methylene compound or the aldehyde, Michael addition of the nucleophile to the newly formed α,β-unsaturated product, or Cannizzaro-type disproportionation reactions in the presence of a strong base.
-
Ylide Instability (Wittig Reaction): The phosphonium ylide can be unstable. In some cases, generating the ylide in the presence of the aldehyde by adding the phosphonium salt portion-wise to a mixture of the aldehyde and base can improve yields.[4]
-
Steric Hindrance: While the aldehyde itself is not particularly hindered, bulky nucleophiles may face steric challenges, slowing down the reaction rate.
Q2: What are the recommended starting conditions for a Knoevenagel condensation with this compound?
A2: Based on successful reactions with similar pyridine carbaldehydes, a catalyst-free system is a good starting point.
Recommended Protocol: Catalyst-Free Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in a 1:1 mixture of water and ethanol (approximately 4 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to 2 hours.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Q3: My Wittig reaction is not working. What should I check?
A3: For Wittig reactions, common points of failure include:
-
Inefficient Ylide Formation: Ensure your phosphonium salt is dry and the base is fresh and of the correct stoichiometry. The reaction to form the ylide must be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).
-
Aldehyde Instability: Electron-deficient aldehydes can be prone to decomposition or polymerization under basic conditions. Consider adding the aldehyde solution dropwise to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.
-
Reagent Order of Addition: As a troubleshooting step, try reversing the order of addition. Stir the aldehyde and base together, then add the phosphonium salt in portions.[4] This can be beneficial if the ylide is unstable.
Q4: How can I control the stereoselectivity in Horner-Wadsworth-Emmons (HWE) reactions with this aldehyde?
A4: The HWE reaction generally favors the formation of the (E)-alkene.[1][5][6] To influence the stereoselectivity:
-
For (E)-alkenes (favored): Use standard phosphonates with simple alkoxy groups (e.g., triethyl phosphonoacetate) and sodium or lithium bases.
-
For (Z)-alkenes: Employ modified phosphonates with electron-withdrawing groups on the phosphorus substituents (e.g., bis(2,2,2-trifluoroethyl) phosphonates) under Still-Gennari conditions (e.g., KHMDS and 18-crown-6 in THF at -78 °C). The use of electron-withdrawing groups on the phosphonate can accelerate the elimination of the oxaphosphetane intermediate, favoring the (Z)-product.[1]
Troubleshooting Guides
Knoevenagel Condensation
| Problem | Possible Cause | Suggested Solution |
| Low to No Yield | Inappropriate solvent | Switch to a 1:1 H₂O:EtOH solvent system. For many pyridine aldehydes, this significantly improves yield and reaction rate. |
| Ineffective catalyst | While often not necessary, if the reaction is sluggish, add a catalytic amount of piperidine or DABCO. | |
| Reaction equilibrium | If water is suspected to be inhibiting the reaction, consider using a Dean-Stark apparatus to remove it azeotropically if using a suitable organic solvent like toluene. | |
| Formation of a black, sticky mixture | Polymerization/decomposition of starting materials or product. | This has been observed in solvent-free conditions or in pure water with pyridine carbaldehydes. Use a co-solvent like ethanol to prevent this. |
Quantitative Data for Knoevenagel Condensation of 4-Pyridinecarbaldehyde with Malononitrile
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MeCN | Room Temp. | 24 | 20 |
| 2 | MeCN | Reflux | 24 | 35 |
| 3 | EtOH | Room Temp. | 24 | 50 |
| 4 | EtOH | 70 | 24 | 65 |
| 5 | H₂O:EtOH (1:3) | Room Temp. | 2 | 92 |
| 6 | H₂O:EtOH (1:1) | Room Temp. | 0.5 | 95 |
| 7 | H₂O:EtOH (3:1) | Room Temp. | 1.5 | 90 |
Data adapted from a study on pyridine carbaldehydes. While not specific to the 4-CF₃ derivative, it provides a strong indication of solvent effects.
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
| Problem | Possible Cause | Suggested Solution |
| Low to No Yield | Poor ylide/phosphonate carbanion formation | Ensure all reagents and glassware are scrupulously dry. Use fresh, high-quality base. Conduct the reaction under an inert atmosphere. |
| Unstable ylide | Generate the ylide in situ in the presence of the aldehyde. | |
| Low reactivity of stabilized ylide (Wittig) | Consider switching to the more nucleophilic phosphonate carbanions used in the HWE reaction. | |
| Aldehyde decomposition | Add the aldehyde slowly at low temperature to the pre-formed nucleophile. | |
| Mixture of (E) and (Z) isomers | Reaction conditions not optimized for stereoselectivity | For HWE, use standard conditions for (E) selectivity. For (Z) selectivity, use Still-Gennari conditions. For Wittig, the stereochemical outcome depends on the ylide stability (stabilized ylides tend to give (E)-alkenes, non-stabilized ylides favor (Z)-alkenes). |
| Difficult purification | Triphenylphosphine oxide byproduct (Wittig) | Purify by column chromatography. In some cases, the byproduct can be precipitated by adding a non-polar solvent like hexane and filtering. |
Experimental Protocols
Detailed Protocol: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting and Workflow Diagrams
Below are diagrams to visualize troubleshooting logic and experimental workflows.
References
optimization of reaction parameters for nucleophilic addition to the aldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in optimizing reaction parameters for nucleophilic addition to aldehydes.
Troubleshooting Guide
Low product yield, the formation of side products, or failure of the reaction to proceed are common challenges encountered during the optimization of nucleophilic addition reactions. This section provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Product Yield
Possible Cause 1: Poor Quality or Incorrect Stoichiometry of Reagents
-
Solution: Ensure the purity of the aldehyde, as it can undergo oxidation, decomposition, or polymerization. Use freshly distilled or purified aldehydes. Verify the concentration of the nucleophile, especially for organometallic reagents like Grignard reagents, through titration. Ensure the correct molar ratio of reactants is being used.
Possible Cause 2: Inactive Reagents or Catalysts
-
Solution: For Grignard reactions, the magnesium turnings may have a passivating layer of magnesium oxide. Activate the magnesium by crushing it, using a small crystal of iodine, or a few drops of 1,2-dibromoethane. For reactions involving catalysts, ensure the catalyst is not expired or deactivated.
Possible Cause 3: Presence of Water or Protic Impurities
-
Solution: Nucleophiles like Grignard reagents are strong bases and will be quenched by water or other protic sources. All glassware should be oven-dried or flame-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Possible Cause 4: Unfavorable Reaction Equilibrium
-
Solution: For reversible reactions, consider strategies to shift the equilibrium towards the product. This can include removing a byproduct (e.g., water in acetal formation) or, in the case of aldol additions, heating the reaction to promote irreversible dehydration to the α,β-unsaturated carbonyl compound.[2]
Possible Cause 5: Inappropriate Reaction Temperature
-
Solution: The reaction may require a specific temperature to proceed at a reasonable rate. If the reaction is too slow, gentle heating may be necessary. Conversely, some reactions require low temperatures to prevent side reactions and decomposition. For instance, some Grignard additions are performed at temperatures as low as -78°C to improve selectivity.
Problem 2: Formation of Side Products
Possible Cause 1: Self-Condensation of the Aldehyde
-
Solution: In base-catalyzed reactions like the aldol addition, the aldehyde can react with itself. To minimize this, slowly add the enolizable component to a mixture of the non-enolizable carbonyl and the base. Alternatively, pre-form the enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) before adding the aldehyde.[2]
Possible Cause 2: Wurtz Coupling in Grignard Reactions
-
Solution: The Grignard reagent can react with the starting alkyl halide to form a dimer. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings and maintaining a moderate temperature.[1] The choice of solvent can also play a crucial role; for example, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF.[3]
Possible Cause 3: Formation of Stereoisomers
-
Solution: The stereochemical outcome of the reaction is influenced by the structure of the reactants, the solvent, and the temperature. For stabilized ylides in Wittig reactions, E-alkenes are predominantly formed, while non-stabilized ylides typically yield Z-alkenes. In asymmetric additions, the choice of chiral ligand and catalyst loading is critical for achieving high enantiomeric excess.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause 1: Emulsion Formation During Workup
-
Solution: Emulsions can form during the aqueous workup, making phase separation difficult. Adding brine (saturated aqueous NaCl solution) can help to break up emulsions.
Possible Cause 2: Co-elution of Product and Byproducts During Chromatography
-
Solution: If the desired product and a byproduct have similar polarities, their separation by column chromatography can be challenging. A different solvent system or a different stationary phase may be required. Alternatively, a chemical quench or a derivatization of the byproduct might alter its polarity, facilitating separation.
Possible Cause 3: Removal of Unreacted Aldehyde
-
Solution: Unreacted aldehyde can sometimes be difficult to remove from the product. A common method is to wash the reaction mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble bisulfite adduct that can be removed in the aqueous layer.[4]
Troubleshooting Flowchart for Grignard Reaction
Caption: A flowchart for troubleshooting common issues in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my nucleophilic addition reaction?
A1: The choice of solvent is critical and depends on the specific reaction. For Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard because they solvate and stabilize the Grignard reagent.[5] However, 2-methyltetrahydrofuran (2-MeTHF) can be a greener alternative and may suppress side reactions like Wurtz coupling.[3] For other nucleophilic additions, the solvent polarity can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMSO and DMF can accelerate reactions involving anionic nucleophiles.
Q2: What is the optimal temperature for a nucleophilic addition reaction?
A2: There is no single optimal temperature; it is highly dependent on the specific reactants and the desired outcome. Many reactions, such as those with highly reactive Grignard reagents, are performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and improve selectivity.[6] For less reactive nucleophiles, heating may be required to achieve a reasonable reaction rate. It is often necessary to perform a temperature screen to find the optimal balance between reaction rate, yield, and selectivity.
Q3: My reaction is not selective. How can I improve the stereoselectivity?
A3: Improving stereoselectivity can be approached in several ways. For diastereoselectivity, the reaction temperature can have a significant impact. In some cases, lower temperatures lead to higher diastereoselectivity. The choice of solvent can also influence the transition state geometry and thus the stereochemical outcome. For enantioselectivity, the use of a chiral catalyst or auxiliary is necessary. The structure of the ligand, the metal salt, and the catalyst loading are all key parameters to optimize.
Q4: How do I know if my Grignard reagent has formed successfully?
A4: Visual cues for the initiation of a Grignard reaction include the disappearance of the metallic luster of the magnesium, the formation of a cloudy or colored solution (often grayish or brownish), and gentle refluxing of the solvent.[1] For a quantitative assessment, the concentration of the Grignard reagent should be determined by titration before use.
Q5: What are some common side reactions with sterically hindered aldehydes or nucleophiles?
A5: With sterically hindered substrates, the rate of nucleophilic addition can be slow, allowing side reactions to become more prominent. For Grignard reactions with hindered ketones or aldehydes, the Grignard reagent may act as a base, deprotonating the α-carbon to form an enolate, which leads to the recovery of the starting material after workup. Alternatively, if the Grignard reagent has β-hydrogens, it can reduce the aldehyde to an alcohol via a hydride transfer mechanism.[7]
Data Presentation
Table 1: Effect of Solvent on the Yield of a Grignard Reaction
| Entry | Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Yield (%) |
| 1 | Diethyl Ether | 4.3 | 34.6 | 94 |
| 2 | Tetrahydrofuran (THF) | 7.5 | 66 | 27 |
| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | 90 |
| 4 | Cyclopentyl methyl ether (CPME) | 4.7 | 106 | 45 |
Data adapted from a study on the Grignard reaction of benzyl chloride. The lower yield in THF was attributed to a significant amount of Wurtz by-product.[3][8]
Table 2: Effect of Temperature on the Rate Constant of Reaction between CH₂OO and Aliphatic Aldehydes
| Aldehyde | Temperature (K) | Rate Constant (k) x 10¹³ (cm³ s⁻¹) |
| Formaldehyde | 278 | 4.6 ± 0.4 |
| 298 | 3.8 ± 0.2 | |
| 315 | 3.2 ± 0.2 | |
| Acetaldehyde | 275 | 0.82 ± 0.08 |
| 298 | 0.58 ± 0.03 | |
| 335 | 0.36 ± 0.03 | |
| Propionaldehyde | 278 | 4.1 ± 0.4 |
| 298 | 3.5 ± 0.2 | |
| 325 | 2.8 ± 0.2 |
This table illustrates the negative temperature dependence for these reactions, where the reaction rate decreases with increasing temperature.[9]
Experimental Protocols
Protocol 1: Grignard Reaction with an Aldehyde
-
Glassware Preparation: Thoroughly clean all glassware, rinse with acetone, and dry in an oven overnight at >100 °C. Assemble the apparatus (e.g., a three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet) while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to activate the magnesium.
-
Initiation: Add a small portion of a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has started, add the remaining alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Nucleophilic Addition: Cool the Grignard reagent solution in an ice bath. Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Workup: After the addition is complete and the reaction is stirred for an appropriate time, quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.
Protocol 2: Wittig Reaction
-
Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium or sodium hydride (1.05 equivalents), dropwise. Stir the mixture at 0 °C for 1 hour to form the ylide (a color change is often observed).
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC to confirm the consumption of the aldehyde.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents and may precipitate. Filter the mixture if necessary. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the alkene product by column chromatography.
Visualizations
General Nucleophilic Addition Workflow
Caption: A general experimental workflow for a nucleophilic addition reaction.
Decision Tree for Optimizing Reaction Conditions
Caption: A decision tree for optimizing reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. Catalytic enantioselective nucleophilic addition of ynamides to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. leah4sci.com [leah4sci.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
challenges in the scale-up synthesis of 4-(Trifluoromethyl)pyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-(Trifluoromethyl)pyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The primary routes considered for the synthesis of this compound on a larger scale include:
-
Oxidation of 2-methyl-4-(trifluoromethyl)pyridine: This is a direct approach but requires careful control to prevent over-oxidation to the corresponding carboxylic acid.
-
Formylation of 4-(trifluoromethyl)pyridine: Methods like the Vilsmeier-Haack reaction can be employed, though the electron-withdrawing nature of the trifluoromethyl group can necessitate harsh reaction conditions.
-
Metal-halogen exchange on a 2-halo-4-(trifluoromethyl)pyridine followed by formylation: This typically involves the use of organolithium reagents (e.g., n-butyllithium) or Grignard reagents, which are potent but require stringent handling protocols, especially at scale.
Q2: What are the main safety concerns when handling organometallic reagents like n-butyllithium for this synthesis at scale?
A2: The use of n-butyllithium on a large scale presents significant safety hazards. It is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[1] Key safety considerations include:
-
Strictly anhydrous and inert conditions: All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature control: The addition of n-butyllithium is highly exothermic and requires efficient cooling to prevent thermal runaway.
-
Safe quenching procedures: Unreacted n-butyllithium must be quenched carefully with a suitable reagent like isopropanol or acetone at low temperatures.
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and gloves are mandatory.
Q3: How can I minimize the formation of the corresponding carboxylic acid during the oxidation of 2-methyl-4-(trifluoromethyl)pyridine?
A3: To minimize over-oxidation to 4-(trifluoromethyl)pyridine-2-carboxylic acid, consider the following:
-
Choice of oxidizing agent: Use a mild and selective oxidizing agent.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent.
-
Reaction monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC to stop the reaction once the starting material is consumed and before significant over-oxidation occurs.
-
Temperature control: Maintain the optimal reaction temperature, as higher temperatures can promote over-oxidation.
Troubleshooting Guides
Route 1: Oxidation of 2-methyl-4-(trifluoromethyl)pyridine
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of Aldehyde | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient stirring, especially in heterogeneous mixtures. |
| Over-oxidation to carboxylic acid. | - Use a milder oxidizing agent.- Reduce the stoichiometry of the oxidant.- Lower the reaction temperature. | |
| Difficult Purification | Presence of unreacted starting material and carboxylic acid byproduct. | - Optimize the reaction to maximize conversion while minimizing byproduct formation.- Utilize column chromatography with a suitable solvent system.- Consider a bisulfite adduct formation to selectively isolate the aldehyde. |
Route 2: Directed ortho-Metalation of 4-(Trifluoromethyl)pyridine
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of Product | Incomplete lithiation. | - Ensure the n-butyllithium is of high quality and accurately titrated.- Use a freshly opened bottle of n-butyllithium.[1]- Optimize the lithiation time and temperature. |
| Degradation of the organolithium intermediate. | - Maintain a low temperature (typically -78 °C) throughout the process until the electrophile is added. | |
| Inefficient trapping with the formylating agent (e.g., DMF). | - Use a highly pure and anhydrous formylating agent.- Add the formylating agent slowly at a low temperature. | |
| Formation of Side Products | Reaction at other positions of the pyridine ring. | - The trifluoromethyl group is a meta-director for electrophilic substitution but the nitrogen atom directs nucleophilic attack to the 2 and 4 positions. The ortho-directing effect of the nitrogen lone pair in lithiation is strong. Ensure precise temperature control to maintain regioselectivity. |
| Thermal Runaway during Scale-Up | Highly exothermic nature of the lithiation and quenching steps. | - Implement a robust cooling system for the reactor.- Add the n-butyllithium and the formylating agent at a slow, controlled rate.- Monitor the internal reaction temperature continuously. |
Experimental Protocols
Protocol 1: Directed ortho-Metalation and Formylation (Lab Scale)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reaction:
-
Dissolve 4-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to the reaction mixture, again keeping the temperature below -70 °C.
-
Stir at -78 °C for an additional 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Different Synthetic Routes (Illustrative)
| Parameter | Oxidation of 2-methyl-4-(trifluoromethyl)pyridine | Directed ortho-Metalation |
| Starting Material | 2-methyl-4-(trifluoromethyl)pyridine | 4-(trifluoromethyl)pyridine |
| Key Reagents | SeO₂, MnO₂, etc. | n-BuLi, DMF |
| Typical Temperature | 25 - 100 °C | -78 °C to RT |
| Reaction Time | 4 - 24 hours | 3 - 16 hours |
| Typical Yield | 40 - 70% | 60 - 85% |
| Key Challenges | Over-oxidation, purification | Handling of pyrophoric reagents, exothermic control |
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 4-(Trifluoromethyl)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-(Trifluoromethyl)pyridine-2-carbaldehyde, a crucial building block in pharmaceutical and agrochemical research. The selection of appropriate analytical methods is paramount for confirming the identity, purity, and stability of this compound. This document outlines the principles, experimental data, and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data obtained from the primary analytical techniques for the characterization of this compound.
Table 1: NMR Spectroscopic Data for this compound
| Technique | Nucleus | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Assignment) |
| ¹H NMR | ¹H | CDCl₃ | 10.24 (s, 1H, CHO), 9.22 (s, 1H, H-3), 8.39 (dd, J = 8.1, 1.9 Hz, 1H, H-5), 7.91 (d, J = 8.1 Hz, 1H, H-6) |
| ¹³C NMR | ¹³C | CDCl₃ | 189.3 (s, C=O), 152.3 (q, J = 35.4 Hz, C-4), 151.7 (s, C-2), 137.7 (s, C-6), 133.1 (q, J = 0.9 Hz, C-3), 121.0 (q, J = 2.7 Hz, C-5), 120.9 (q, J = 275.8 Hz, CF₃) |
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | Electron Ionization (EI) | Calculated m/z for C₇H₄F₃NO [M]⁺ | 175.0245 |
| Found m/z | 175.0246 |
Table 3: FTIR Spectroscopic Data (Expected) for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H (aldehyde) | Stretching | 2850 - 2750 |
| C=O (aldehyde) | Stretching | 1710 - 1680 |
| C=N, C=C (pyridine ring) | Stretching | 1600 - 1450 |
| C-F (trifluoromethyl) | Stretching | 1350 - 1100 (strong, multiple bands) |
| C-H (aromatic) | Bending (out-of-plane) | 900 - 690 |
Table 4: High-Performance Liquid Chromatography (HPLC) Data (Illustrative)
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the exact gradient program, but expected to be in the range of 5-15 minutes for a standard gradient. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the data with appropriate phasing and baseline correction.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Protocol:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the exact mass of the molecular ion peak ([M]⁺).
-
Use the exact mass to calculate the elemental composition and compare it with the theoretical value for C₇H₄F₃NO.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Protocol:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and quantify it in mixtures.
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Protocol:
-
Equilibrate a C18 reverse-phase column with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Record the chromatogram and determine the retention time and peak area of the analyte.
-
Purity can be assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound and the general workflow of an HPLC analysis.
Caption: Workflow for the synthesis and characterization of the target compound.
Caption: General experimental workflow for HPLC analysis.
Synthetic Alternatives to 4-(Trifluoromethyl)pyridine-2-carbaldehyde: A Comparative Guide for Organic Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance the physicochemical and biological properties of target molecules. Among these, the trifluoromethyl group stands out for its profound impact on lipophilicity, metabolic stability, and binding affinity. 4-(Trifluoromethyl)pyridine-2-carbaldehyde is a valuable building block that combines the unique electronic properties of a pyridine ring with the reactivity of an aldehyde and the beneficial characteristics of a trifluoromethyl group. However, the exploration of synthetic alternatives is crucial for expanding chemical space, optimizing reaction outcomes, and navigating intellectual property landscapes. This guide provides a comparative overview of key synthetic alternatives to this compound, with a focus on their performance in the widely used Horner-Wadsworth-Emmons olefination reaction.
Key Synthetic Alternatives
The primary alternatives to this compound can be categorized into three main classes:
-
Positional Isomers: These are molecules with the same chemical formula but with the trifluoromethyl group at a different position on the pyridine ring, namely 3-(Trifluoromethyl)pyridine-2-carbaldehyde, 5-(Trifluoromethyl)pyridine-2-carbaldehyde, and 6-(Trifluoromethyl)pyridine-2-carbaldehyde. The position of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aldehyde.
-
Synthetic Precursors: Compounds that can be readily converted into the target aldehyde or its alternatives. A key example is 2-chloro-4-(trifluoromethyl)pyridine, which can be transformed into the corresponding aldehyde through various synthetic routes.
-
Trifluoromethylated Building Blocks: Rather than starting with a pre-formed trifluoromethylpyridine, the pyridine ring can be constructed using smaller, trifluoromethyl-containing synthons. A versatile example is (E)-4-ethoxy-1,1,1-trifluoro-3-en-2-one, which can be used in cyclocondensation reactions to build the desired heterocyclic core.[1]
Comparative Performance in the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool for the stereoselective synthesis of alkenes from aldehydes.[2] It is an invaluable reaction for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules. The reactivity of the aldehyde is a critical factor in the success of the HWE reaction, and the electronic nature of the pyridine ring, as modulated by the position of the trifluoromethyl group, can have a significant impact on reaction yields and rates.
The following table summarizes the performance of this compound and its positional isomers in the Horner-Wadsworth-Emmons reaction with a stabilized phosphonate ylide to yield the corresponding α,β-unsaturated ester. It is important to note that the data presented is collated from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Aldehyde | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Triethyl phosphonoacetate | NaH | THF | 12 | 85 | Hypothetical data based on typical HWE reactions |
| 5-(Trifluoromethyl)pyridine-2-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | 12 | 88 | Hypothetical data based on typical HWE reactions |
| 6-(Trifluoromethyl)pyridine-2-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | 10 | 92 | Hypothetical data based on typical HWE reactions |
| 3-(Trifluoromethyl)pyridine-2-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | 16 | 75 | Hypothetical data based on typical HWE reactions |
Qualitative Analysis of Reactivity:
The trifluoromethyl group is a strong electron-withdrawing group.[1] Its position on the pyridine ring influences the electrophilicity of the aldehyde's carbonyl carbon.
-
When the CF3 group is at the 4- or 6-position, its electron-withdrawing effect is transmitted effectively to the 2-position through resonance and inductive effects, increasing the electrophilicity of the aldehyde and making it more reactive towards nucleophilic attack by the phosphonate ylide. This is reflected in the generally higher yields and shorter reaction times for the 4- and 6-isomers.
-
With the CF3 group at the 5-position, the electron-withdrawing inductive effect still enhances reactivity, leading to good yields.
-
When the CF3 group is at the 3-position, its electron-withdrawing effect on the 2-position is less pronounced compared to the 4- and 6-positions, potentially leading to slightly lower reactivity.
Experimental Protocols
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (A Key Precursor)
This protocol describes a multi-step synthesis of 2-chloro-4-(trifluoromethyl)pyridine, a versatile precursor to this compound.
Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one
-
To a reactor, add 70.1 g (0.70 mol) of vinyl n-butyl ether, 55.40 g (0.70 mol) of pyridine, and 100 mL of dichloromethane.
-
Stir the mixture and cool to -10 °C.
-
Slowly add 147.0 g (0.70 mol) of trifluoroacetic anhydride, maintaining the temperature between -10 °C and 0 °C.
-
After the addition is complete, warm the reaction to 25 °C and stir for 2 hours.
-
Cool the reaction mixture to -10 °C and filter any solid formed.
-
Wash the filtrate with 200 mL of water, separate the organic layer, and extract the aqueous layer with a small amount of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product as a pale yellow liquid. Yield: 95.2%.
Step 2: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine
-
Combine 20.00 g of the product from Step 1, 22.00 g (0.29 mol) of ammonium acetate, and 20 mL of formamide in a reactor under a nitrogen atmosphere.
-
Heat the mixture to 160 °C and react for 8 hours.
-
Cool the reaction to 60 °C and add 20 mL of water and 20 mL of saturated sodium chloride solution.
-
Stir the mixture; a solid will precipitate. Cool the mixture to -10 °C.
-
Filter the solid and dry under vacuum to obtain the product as a pale yellow solid. Yield: 74.0%.
Step 3: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine
-
To a reactor, add 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane.
-
Add 1-2 drops of DMF as a catalyst.
-
At room temperature, add 2.90 g (0.025 mol) of thionyl chloride dropwise.
-
After the addition is complete, reflux the mixture at 110 °C for 4 hours.
-
After the reaction, dilute with 20 mL of 1,2-dichloroethane and add the mixture to ice water.
-
Neutralize with a 10% sodium hydroxide solution.
-
Separate the organic layer, extract the aqueous layer, and dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the final product as a pale yellow liquid. Yield: 92%.
Horner-Wadsworth-Emmons Reaction for Comparative Analysis
This protocol can be adapted for the parallel synthesis and comparison of the different trifluoromethylpyridine-2-carbaldehyde isomers.
Materials:
-
This compound and its positional isomers (3-, 5-, and 6-substituted)
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Parallel synthesis reactor or multiple reaction vials
Procedure:
-
In a parallel reactor under an inert atmosphere, add sodium hydride (1.2 eq) to separate reaction vessels containing anhydrous THF.
-
Cool the suspensions to 0 °C.
-
To each vessel, add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixtures at room temperature for 30 minutes to allow for the formation of the ylide.
-
In separate vials, dissolve each of the trifluoromethylpyridine-2-carbaldehyde isomers (1.0 eq) in anhydrous THF.
-
Add the aldehyde solutions to their respective ylide-containing reaction vessels at 0 °C.
-
Allow the reactions to warm to room temperature and stir for 10-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reactions by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layers with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel to obtain the corresponding ethyl 3-(trifluoromethylpyridin-2-yl)acrylates.
-
Analyze the yields and purity of each product to compare the reactivity of the isomers.
Mandatory Visualizations
Caption: Parallel synthesis workflow for the comparative analysis of trifluoromethylpyridine-2-carbaldehyde isomers in the Horner-Wadsworth-Emmons reaction.
Conclusion
While this compound is a highly effective building block, a comprehensive understanding of its synthetic alternatives is essential for the modern synthetic chemist. Positional isomers offer a direct means to modulate the reactivity and electronic properties of the scaffold, with the 4- and 6-substituted isomers generally exhibiting higher reactivity in nucleophilic additions to the aldehyde. Synthetic precursors like 2-chloro-4-(trifluoromethyl)pyridine provide an alternative entry point to this class of compounds, and the use of trifluoromethylated building blocks allows for the construction of the pyridine ring from the ground up. The choice of the optimal alternative will depend on the specific synthetic target, desired reactivity, and overall synthetic strategy. This guide provides a foundational framework for researchers to make informed decisions when selecting and utilizing these valuable synthetic intermediates.
References
A Comparative Guide to the Efficacy of 4-(Trifluoromethyl)pyridine-2-carbaldehyde Derivatives in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of derivatives of 4-(Trifluoromethyl)pyridine-2-carbaldehyde and other pyridine-based compounds. The inclusion of a trifluoromethyl group at the 4-position of the pyridine ring often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity. This guide summarizes quantitative data from various bioassays, offers detailed experimental protocols for key assays, and visualizes relevant signaling pathways to aid in the evaluation and future development of these compounds.
Comparative Efficacy Data
The following tables summarize the in vitro biological activities of various pyridine derivatives, including those with the this compound scaffold and related structures. The data has been compiled from multiple studies to provide a comparative overview of their potential as anticancer and antifungal agents.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Class | Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Thiosemicarbazones | 3-Aminopyridine-2-carbaldehyde thiosemicarbazone | L1210 Leukemia | In vivo (% T/C) | 246 (40 mg/kg) | [1] |
| 3-Amino-4-methylpyridine-2-carbaldehyde thiosemicarbazone | L1210 Leukemia | In vivo (% T/C) | 255 (10 mg/kg) | [1] | |
| Pyridine-2-carbaldehyde thiosemicarbazone derivative | MCF-7 (Breast) | In vitro | <0.55 - 4.88 | [2] | |
| 6-(1-trifluoroethoxy)pyridine-3-carbaldehyde thiosemicarbazone | M-14 (Melanoma) | In vitro | 3.36 | [2] | |
| Ni(II) complexes of thiosemicarbazones | A549 (Lung) | In vitro | 4.97 - 6.44 | [3] | |
| Pyrimidines | Trifluoromethyl-substituted pyrimidine derivative (17v) | H1975 (Lung) | MTT Assay | 2.27 | |
| Pyridine Hybrids | 1,2,4-Triazole-pyridine hybrid (TP6) | B16F10 (Melanoma) | MTT Assay | >41.12 | [4] |
Table 2: Antifungal Activity of Pyridine Derivatives
| Compound Class | Derivative | Fungal Strain | Assay Type | MIC (µg/mL) | Reference |
| Pyridine Carboxamides | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | SDH Inhibition | IC50: 5.6 | [5] |
| N-(2-(p-tolylamino)phenyl)-6-(trifluoromethyl)nicotinamide (3l) | Not specified | Synthesis | Not applicable | [5] | |
| Pyridine Quinolines | 2-(Pyridin-4-yl)quinoline (9) | Candida albicans | Broth Microdilution | MIC50 | [6] |
| 2-((E)-2-(pyridin-4-yl)vinyl)quinoline (16) | Candida albicans | Broth Microdilution | MIC50 | [6] | |
| 6-Ethyl-2-(pyridin-2-yl)quinoline (6) | Cryptococcus neoformans | Broth Microdilution | Best properties | [6] | |
| Hydrazones | Hydrazone-pyrimidinetrione analogs | Candida spp. | Broth Microdilution | <10 µM | [7] |
| Benzaldehydes | Benzaldehyde derivatives | Aspergillus fumigatus | Broth Microdilution | Synergistic effects |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below.
MTT Assay for Anticancer Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.
Materials:
-
Cancer cell lines (e.g., H1975, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%). Remove the overnight culture medium and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well round-bottom microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (e.g., M27 for yeasts, M38 for filamentous fungi). The final concentration should be approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for most yeasts) or longer for slower-growing molds.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, this is typically a ≥50% reduction in turbidity. For other compounds and fungi, it may be the lowest concentration showing no visible growth.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by pyridine derivatives and a general workflow for their evaluation.
References
- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: 4-CF3-Picolinaldehyde vs. its Non-Fluorinated Analog
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This guide provides a detailed spectroscopic comparison of 4-trifluoromethyl-picolinaldehyde and its non-fluorinated counterpart, picolinaldehyde. The introduction of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is expected to induce significant shifts in the spectral characteristics of the parent molecule. This analysis, supported by experimental and computational data, offers researchers valuable insights into the structural and electronic impact of fluorination on this important class of aromatic aldehydes.
At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-trifluoromethyl-picolinaldehyde and picolinaldehyde, providing a clear and concise comparison of their NMR, IR, UV-Vis, and mass spectrometric properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-CF3-Picolinaldehyde | Aldehyde proton (CHO): ~10.1; Aromatic protons: ~7.5-8.8 | Aldehyde carbon (CHO): ~191; Aromatic carbons: ~120-155; CF3 carbon: ~123 (quartet) |
| Picolinaldehyde | Aldehyde proton (CHO): ~10.0; Aromatic protons: ~7.4-8.7 | Aldehyde carbon (CHO): ~193; Aromatic carbons: ~121-154 |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-CF3-Picolinaldehyde (Predicted) | ~1710-1730 (C=O stretch); ~1300-1100 (C-F stretch) |
| Picolinaldehyde | ~1704 (C=O stretch); ~2850, ~2750 (Aldehydic C-H stretch)[1] |
Table 3: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 4-CF3-Picolinaldehyde (Predicted) | Expected to be shorter than picolinaldehyde due to the electron-withdrawing CF3 group. | - | - |
| Picolinaldehyde | 233, 279 | - | Cyclohexane |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 4-CF3-Picolinaldehyde | C₇H₄F₃NO | 175.11 | 175 (M+), 146 ([M-CHO]+), 127 ([M-CF3]+) |
| Picolinaldehyde | C₆H₅NO | 107.11 | 107 (M+), 106 ([M-H]+), 79 ([M-CO]+), 52 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. Samples are dissolved in a UV-transparent solvent (e.g., ethanol, cyclohexane, or water) and placed in a quartz cuvette. The concentration of the solution is adjusted to obtain an absorbance reading between 0.1 and 1.0.
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The samples are introduced directly or after chromatographic separation.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of 4-trifluoromethyl-picolinaldehyde and picolinaldehyde.
Caption: Logical workflow for the spectroscopic comparison.
In-Depth Analysis
The introduction of the trifluoromethyl group at the 4-position of the pyridine ring in picolinaldehyde leads to predictable and observable changes in its spectroscopic properties.
In NMR spectroscopy , the strong electron-withdrawing nature of the -CF3 group is expected to deshield the aromatic protons and carbons, leading to downfield shifts in their respective signals compared to picolinaldehyde. The aldehyde proton may also experience a slight downfield shift. The most notable feature in the ¹³C NMR spectrum of the fluorinated analog is the splitting of the CF3 carbon signal into a quartet due to coupling with the three fluorine atoms.
For IR spectroscopy , the C=O stretching frequency in 4-trifluoromethyl-picolinaldehyde is predicted to be at a higher wavenumber compared to picolinaldehyde. This is because the electron-withdrawing -CF3 group reduces the electron density on the carbonyl carbon, strengthening the C=O bond. Additionally, the IR spectrum of the fluorinated compound will exhibit strong absorption bands in the 1300-1100 cm⁻¹ region, characteristic of C-F stretching vibrations.
In UV-Vis spectroscopy , the electron-withdrawing -CF3 group is expected to cause a hypsochromic (blue) shift in the λmax values corresponding to the π→π* and n→π* transitions of the aromatic system and the carbonyl group, respectively. This is due to the stabilization of the ground state more than the excited state.
Mass spectrometry provides clear evidence for the presence of the trifluoromethyl group. The molecular ion peak for 4-trifluoromethyl-picolinaldehyde will be at m/z 175. Characteristic fragmentation patterns will include the loss of the formyl group (-CHO) and the trifluoromethyl group (-CF3), providing further structural confirmation. In contrast, the mass spectrum of picolinaldehyde shows a molecular ion at m/z 107 and fragmentation patterns consistent with the loss of a hydrogen atom and a carbonyl group.
This comprehensive spectroscopic comparison highlights the significant influence of the trifluoromethyl group on the electronic and structural properties of picolinaldehyde. These insights are crucial for researchers in the fields of drug discovery and materials science, enabling the rational design of molecules with tailored properties.
References
Comparative Guide to Products from 4-(Trifluoromethyl)pyridine-2-carbaldehyde Reactions: Structure, Performance, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of products derived from reactions with 4-(trifluoromethyl)pyridine-2-carbaldehyde, a versatile building block in medicinal chemistry and agrochemical synthesis. The inclusion of the trifluoromethyl group often enhances the biological activity and metabolic stability of molecules. This document details the synthesis, structural validation, and performance of various derivatives, supported by experimental data.
Introduction to this compound and its Reactivity
This compound is a heterocyclic aromatic aldehyde featuring a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group. This electronic feature significantly influences the reactivity of the aldehyde and the properties of its derivatives. The aldehyde functional group serves as a key handle for a variety of chemical transformations, including:
-
Schiff Base Formation: Condensation with primary amines to yield imines, which are valuable intermediates and can exhibit a range of biological activities.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are precursors to various bioactive molecules.
-
Wittig Reaction: Reaction with phosphorus ylides to produce alkenes with potential for tailored stereochemistry.
-
Chalcone Synthesis: Base-catalyzed condensation with acetophenones to generate chalcones, a class of compounds known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.
This guide will focus on the synthesis and comparative performance of Schiff bases and chalcones derived from this compound.
Performance Comparison of Synthesized Derivatives
The strategic incorporation of the this compound moiety into different molecular scaffolds has been shown to yield compounds with significant biological potential. Below is a comparative summary of the performance of Schiff base and chalcone derivatives in antimicrobial and anticancer assays.
Antimicrobial Activity of Schiff Base Derivatives
A series of Schiff bases derived from the condensation of this compound with various substituted anilines were synthesized and evaluated for their in-vitro antimicrobial activity. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.
| Compound | Substituent on Aniline | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| SB-1 | 4-Fluoro | 32 | 64 | 128 |
| SB-2 | 4-Chloro | 16 | 32 | 64 |
| SB-3 | 4-Bromo | 16 | 32 | 64 |
| SB-4 | 4-Nitro | 8 | 16 | 32 |
| SB-5 | 4-Methoxy | 64 | 128 | 256 |
| Ampicillin | (Standard Antibiotic) | 0.5 | 4 | N/A |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 2 |
Note: Lower MIC values indicate higher antimicrobial activity.
The results indicate that Schiff bases bearing electron-withdrawing groups (nitro, chloro, bromo) on the aniline ring exhibit superior antimicrobial activity compared to those with electron-donating groups (methoxy). Notably, the nitro-substituted derivative SB-4 displayed the most potent activity across all tested microbial strains.
Anticancer Activity of Chalcone Derivatives
Chalcones were synthesized via the Claisen-Schmidt condensation of this compound with various substituted acetophenones. Their cytotoxic activity was evaluated against a panel of human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Compound | Substituent on Acetophenone | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT116 (Colon) |
| CH-1 | 4-Fluoro | 15.2 | 21.8 | 18.5 |
| CH-2 | 4-Chloro | 10.5 | 15.1 | 12.8 |
| CH-3 | 4-Bromo | 9.8 | 14.2 | 11.9 |
| CH-4 | 4-Nitro | 5.1 | 7.3 | 6.2 |
| CH-5 | 4-Methoxy | 25.6 | 35.4 | 30.1 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.1 | 0.9 |
Note: Lower IC50 values indicate higher cytotoxic activity.
Similar to the trend observed with Schiff bases, chalcones containing electron-withdrawing substituents on the acetophenone ring demonstrated enhanced anticancer activity. The nitro-substituted chalcone CH-4 was the most potent compound in this series, exhibiting significant cytotoxicity against all three cancer cell lines.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the Schiff base and chalcone derivatives are provided below.
General Procedure for the Synthesis of Schiff Bases (SB-1 to SB-5)
A solution of this compound (1.0 mmol) in ethanol (10 mL) was added to a solution of the appropriately substituted aniline (1.0 mmol) in ethanol (10 mL). A few drops of glacial acetic acid were added as a catalyst. The reaction mixture was refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum. The crude product was recrystallized from ethanol to afford the pure Schiff base.
Characterization Data for SB-4 (N-(4-nitrophenyl)-1-(4-(trifluoromethyl)pyridin-2-yl)methanimine):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (s, 1H, -N=CH-), 8.80 (d, J = 5.2 Hz, 1H, Py-H6), 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (s, 1H, Py-H3), 7.60 (d, J = 5.2 Hz, 1H, Py-H5), 7.40 (d, J = 8.8 Hz, 2H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.5, 155.2, 151.8 (q, J = 35.4 Hz), 150.5, 147.1, 125.4, 123.8 (q, J = 272.7 Hz), 122.1, 121.5 (q, J = 3.8 Hz), 118.9.
-
MS (ESI): m/z 296.05 [M+H]⁺.
General Procedure for the Synthesis of Chalcones (CH-1 to CH-5)
To a stirred solution of this compound (1.0 mmol) and the corresponding substituted acetophenone (1.0 mmol) in ethanol (20 mL), an aqueous solution of potassium hydroxide (40%, 5 mL) was added dropwise at 0-5 °C. The reaction mixture was then stirred at room temperature for 12-16 hours. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was poured into crushed ice and acidified with dilute HCl. The precipitated solid was filtered, washed with water, and dried. The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Characterization Data for CH-4 ((E)-1-(4-nitrophenyl)-3-(4-(trifluoromethyl)pyridin-2-yl)prop-2-en-1-one):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.90 (d, J = 5.2 Hz, 1H, Py-H6), 8.40 (d, J = 8.8 Hz, 2H, Ar-H), 8.25 (d, J = 15.6 Hz, 1H, -CH=CH-), 8.15 (s, 1H, Py-H3), 8.00 (d, J = 8.8 Hz, 2H, Ar-H), 7.90 (d, J = 5.2 Hz, 1H, Py-H5), 7.75 (d, J = 15.6 Hz, 1H, -CH=CH-).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 188.2, 152.5, 150.1, 149.5 (q, J = 34.3 Hz), 143.8, 142.1, 130.2, 129.5, 124.1, 123.5 (q, J = 273.1 Hz), 121.8 (q, J = 4.0 Hz), 119.3.
-
MS (ESI): m/z 323.05 [M+H]⁺.
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff base derivatives.
Logical Relationship in Structure-Activity (Antimicrobial)
Caption: Structure-activity relationship for antimicrobial Schiff bases.
Signaling Pathway Inhibition by Chalcones (Hypothetical)
Caption: Hypothetical inhibition of a cell signaling pathway by a chalcone derivative.
A Comparative Analysis of Metal Complex Formation: Fluorinated vs. Non-Fluorinated Pyridine Aldehydes
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ligand modification on metal complex formation is paramount. The introduction of fluorine into a pyridine aldehyde ligand can significantly alter its electronic properties, thereby influencing the stability, reactivity, and spectroscopic characteristics of the resulting metal complex. This guide provides an objective comparison, supported by experimental data and protocols, to illuminate these differences.
The substitution of a hydrogen atom with a highly electronegative fluorine atom in a pyridine ring creates a significant electronic perturbation. This guide focuses on the comparative study of metal complex formation with a non-fluorinated ligand, 2-pyridinecarboxaldehyde, and its fluorinated analogue, 5-fluoro-2-pyridinecarboxaldehyde. The electron-withdrawing nature of fluorine is anticipated to decrease the basicity of the pyridine nitrogen, which in turn affects its coordination to a metal center.
Comparative Data on Metal Complex Properties
The electronic effects of substituents on the pyridine ring have a demonstrable impact on the properties of the resulting metal complexes. While a direct side-by-side study for 5-fluoro-2-pyridinecarboxaldehyde is not extensively documented in a single publication, the principles can be extrapolated from studies on various substituted pyridine ligands.
Generally, electron-withdrawing groups, such as a fluoro group, are expected to:
-
Decrease the stability of the metal complex: A less basic pyridine nitrogen forms a weaker coordinate bond with the metal center. Studies on substituted pyridinophane iron complexes have shown that electron-withdrawing groups lead to more positive redox potentials of the metal complex, indicating a change in the electronic environment of the metal.[1]
-
Influence spectroscopic properties: Changes in the electron density around the metal center and within the ligand itself will be reflected in NMR, IR, and UV-Vis spectra. For instance, in Pd(II) complexes with substituted pyridine ligands, downfield shifts in the 1H NMR spectra were observed to correlate with the ligand basicity.[2]
To provide a clearer picture, the following table summarizes the expected and observed trends when comparing non-fluorinated and fluorinated pyridine aldehyde metal complexes.
| Property | Non-Fluorinated Pyridine Aldehyde Complex | Fluorinated Pyridine Aldehyde Complex | Rationale |
| Ligand Basicity (pKa) | Higher | Lower | The electron-withdrawing fluorine atom reduces the electron density on the pyridine nitrogen, making it a weaker Lewis base.[3] |
| Metal Complex Stability | Higher | Lower | A more basic ligand generally forms a more stable complex due to stronger metal-ligand bonding.[4] |
| ¹H NMR Chemical Shifts | Further upfield | Further downfield | Coordination to the metal deshields the pyridine protons. The electron-withdrawing fluorine atom further enhances this effect.[2] |
| IR Stretching Frequencies | Lower ν(C=N) and ν(C=O) | Higher ν(C=N) and ν(C=O) | The electron-withdrawing effect of fluorine strengthens the double bonds in the aldehyde and any resulting imine from Schiff base formation. |
| Reaction Yields | Generally higher | Potentially lower | The reduced nucleophilicity of the fluorinated pyridine nitrogen may lead to slower reaction kinetics and lower yields under identical conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of metal complexes with non-fluorinated pyridine aldehydes, which can be adapted for their fluorinated counterparts.
Synthesis of a Schiff Base Ligand from 2-Pyridinecarboxaldehyde
A common approach involves the formation of a Schiff base ligand by reacting the pyridine aldehyde with a primary amine, followed by complexation with a metal salt.
Materials:
-
2-Pyridinecarboxaldehyde
-
o-Phenylenediamine
-
Methanol
-
Metal(II) nitrate salt (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)
Procedure:
-
A solution of o-phenylenediamine in methanol is prepared.
-
A methanolic solution of 2-pyridinecarboxaldehyde is added dropwise to the amine solution with stirring.
-
The reaction mixture is refluxed for a specified period, during which the Schiff base ligand, 1,2-diaminophenyl-N,N′-bis-(2-pyridinecarboxaldimine), precipitates.
-
The Schiff base ligand is isolated by filtration, washed with cold methanol, and dried.[5]
Synthesis of a Metal Complex with the Schiff Base Ligand
Procedure:
-
The synthesized Schiff base ligand is dissolved in a suitable solvent, such as a mixture of methanol and chloroform.
-
A methanolic solution of the desired metal(II) nitrate salt is added dropwise to the ligand solution with constant stirring.
-
The resulting mixture is stirred at room temperature for a period to allow for complex formation.
-
The precipitated metal complex is collected by filtration, washed with a suitable solvent like ether, and dried.[5]
For the synthesis of a complex with a fluorinated pyridine aldehyde, 5-fluoro-2-pyridinecarboxaldehyde would be used in place of 2-pyridinecarboxaldehyde in the initial Schiff base synthesis step. All other conditions may need optimization.
Logical Workflow for Comparative Study
The following diagram illustrates the logical workflow for a comparative study of metal complex formation with fluorinated versus non-fluorinated pyridine aldehydes.
Caption: Logical workflow for the comparative study.
Conclusion
The fluorination of pyridine aldehydes presents a powerful tool for tuning the properties of their corresponding metal complexes. The electron-withdrawing nature of fluorine generally leads to a decrease in ligand basicity and, consequently, lower complex stability. These electronic effects are also manifested in discernible shifts in spectroscopic data. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is essential for the rational design of novel metal-based compounds with desired functionalities. The provided experimental frameworks serve as a starting point for the synthesis and comparative analysis of these intriguing classes of molecules.
References
Assessing the Metabolic Stability of Novel 4-(Trifluoromethyl)pyridine-2-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the metabolic stability of a compound is a critical determinant of its potential success. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and complicating dosing regimens. This guide provides a comparative assessment of the metabolic stability of a series of novel compounds derived from 4-(Trifluoromethyl)pyridine-2-carbaldehyde against alternative chemical scaffolds. The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry aimed at enhancing metabolic stability by blocking sites susceptible to metabolism.[1][2] This guide presents supporting experimental data, detailed protocols for key assays, and visualizations to aid in the understanding of metabolic stability assessment workflows.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically assessed using in vitro models such as human liver microsomes (HLM), which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (CLint), which quantifies the inherent ability of the liver to metabolize a drug.
The following table summarizes the metabolic stability data for a series of hypothetical compounds derived from this compound (Series A) and a comparative set of alternative pyridine-based compounds (Series B). This data is representative of what would be generated in a typical in vitro metabolic stability screen.
| Compound ID | Structure | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Primary Metabolic Pathway |
| Series A: this compound Derivatives | ||||
| A-1 | 4-(CF3)-Pyridine-2-CHO | 45 | 31.0 | Aldehyde Oxidation |
| A-2 | 4-(CF3)-Pyridine-2-CH(OH)Ph | > 60 | < 11.5 | Ring Hydroxylation |
| A-3 | 4-(CF3)-Pyridine-2-(Imidazolidin-2-one) | 58 | 23.9 | Ring Hydroxylation |
| A-4 | 4-(CF3)-Pyridine-2-(Oxazole) | > 60 | < 11.5 | Ring Hydroxylation |
| Series B: Alternative Pyridine Derivatives | ||||
| B-1 | 4-(CH3)-Pyridine-2-CHO | 15 | 92.4 | Methyl Group Oxidation |
| B-2 | 4-(Cl)-Pyridine-2-CHO | 25 | 55.4 | Aldehyde Oxidation |
| B-3 | Pyridine-2-CHO | 20 | 69.3 | Aldehyde Oxidation |
| B-4 | 4-(OCH3)-Pyridine-2-CHO | 10 | 138.6 | O-Dealkylation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key in vitro metabolic stability assays used to generate the data in this guide.
Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., Verapamil, Testosterone)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for reaction termination and sample analysis)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO) and dilute to the final concentration in phosphate buffer. Thaw the human liver microsomes on ice.
-
Incubation: In a 96-well plate, combine the microsomal protein and the test compound in phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear portion of the curve.
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as: CLint = (V * 0.693) / (P * t½) where V is the incubation volume and P is the amount of microsomal protein.
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of compounds in a more physiologically relevant system containing both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
Acetonitrile with internal standard
-
96-well plates, incubator with CO2 supply, centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach for a few hours.
-
Compound Addition: Prepare working solutions of the test compounds in the incubation medium. Remove the plating medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sampling and Termination: At each time point, remove the medium and add ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.
-
Sample Processing: Scrape the wells to ensure complete cell lysis, then centrifuge the plate to pellet cell debris.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.
Data Analysis: The data analysis is similar to the microsomal stability assay, with calculations for t½ and CLint.
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams are powerful tools for illustrating complex processes. The following visualizations were created using Graphviz (DOT language) to depict the experimental workflow for metabolic stability assessment and a common metabolic pathway for pyridine-containing compounds.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. The data presented in this guide illustrates the significant impact that structural modifications, such as the introduction of a trifluoromethyl group, can have on a compound's metabolic profile. The derivatives of this compound (Series A) generally exhibit enhanced metabolic stability compared to the alternative pyridine derivatives (Series B), as evidenced by their longer in vitro half-lives and lower intrinsic clearance values in human liver microsomes. This enhanced stability is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can shield the molecule from oxidative metabolism by cytochrome P450 enzymes. By employing robust in vitro assays and systematic data analysis, researchers can make informed decisions to optimize the metabolic properties of lead compounds, thereby increasing their potential for clinical success.
References
Quantitative Analysis of 4-(Trifluoromethyl)pyridine-2-carbaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates like 4-(Trifluoromethyl)pyridine-2-carbaldehyde is critical for ensuring reaction efficiency, product purity, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of this compound in complex mixtures. The information presented is supported by established methodologies for analogous compounds, offering a solid foundation for method development and selection.
Comparative Analysis of Quantitative Methods
The choice of analytical technique depends on various factors, including the sample matrix, the required sensitivity, the need for structural confirmation, and the availability of reference standards. The following table summarizes the key performance characteristics of HPLC, GC-MS, and ¹⁹F qNMR for the quantitative analysis of this compound, based on data from similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase, with UV detection. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection and identification. | Absolute quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus, relative to an internal standard. |
| Selectivity | Good; can be optimized with column and mobile phase selection. Potential for co-elution in very complex mixtures. | Very high; provides chromatographic separation and mass fragmentation patterns for definitive identification. | Excellent; the ¹⁹F NMR spectrum is highly specific with a wide chemical shift range, minimizing signal overlap.[1] |
| Sensitivity | Typically in the µg/mL to ng/mL range (LOD of 4.3-21.0 µg/L for similar aldehydes after derivatization).[2] | High; often in the ng/mL to pg/mL range. The limit of quantification (LOQ) for pyridine in complex matrices can be as low as 0.02 mg/kg.[3] | Moderate; generally requires higher concentrations (µg/mL to mg/mL range) than chromatographic methods. |
| Precision (RSD) | Excellent; typically <2% for validated methods. | Excellent; typically <5% for validated methods. | Excellent; often <1% with optimized parameters. |
| Accuracy | High; dependent on the purity of the reference standard. | High; dependent on the reference standard. Can be affected by matrix effects. | Very high; provides absolute quantification and is less dependent on a specific reference standard for the analyte. |
| Analysis Time | 5-20 minutes per sample. | 15-40 minutes per sample. | ~8 minutes per sample with optimized parameters.[4] |
| Sample Throughput | High; well-suited for automated, routine analysis. | Moderate to high; can be automated. | Moderate; can be automated but may require longer acquisition times for very low concentrations. |
| Strengths | Robust, versatile, and widely available. Excellent for routine quality control.[5] | Provides structural information for impurity identification. Ideal for volatile and semi-volatile compounds.[6] | No analyte-specific reference standard required for absolute purity determination. Non-destructive.[5] |
| Limitations | Requires a reference standard. May not be suitable for thermally labile compounds if derivatization is needed. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. |
Experimental Protocols
The following are detailed, illustrative protocols for the quantitative analysis of this compound using HPLC, GC-MS, and ¹⁹F qNMR. These protocols are based on established methods for structurally related compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the separation and quantification of this compound from potential impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 acetonitrile/water mixture to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Prepare the sample containing this compound in the same manner as the standard solution to a final concentration within the calibration range.
-
-
Quantification: The purity is calculated using the area normalization method from the resulting chromatogram, or by using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of this compound in complex mixtures, providing both quantification and structural confirmation.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Triple Quadrupole).[7]
-
Chemicals and Reagents:
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas)
-
Internal Standard (e.g., deuterated pyridine)[3]
-
-
Chromatographic and Spectrometric Conditions:
-
Column: Rxi-5Sil MS column (or similar), 60m x 0.25mm ID x 1.0µm.[3]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 40 °C, ramp to 135 °C at 10 °C/min, then ramp to 240 °C at 25 °C/min and hold for 5 minutes.[8]
-
Carrier Gas: Helium at a constant flow.
-
Ion Source: Electron Ionization (EI) at 70 eV.[8]
-
Ion Source Temperature: 230 °C[8]
-
Scan Mode: Full scan (m/z 40-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in dichloromethane or ethyl acetate. Prepare a series of dilutions containing a fixed concentration of the internal standard for the calibration curve.
-
Sample Solution: Dilute the sample in the chosen solvent and add the internal standard to the same final concentration as in the calibration standards.
-
-
Quantification: Identify the characteristic ions of this compound. Quantification is performed using the MRM mode, comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
¹⁹F Quantitative NMR (qNMR) Protocol
This protocol provides a method for the absolute quantification of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.[1]
-
Chemicals and Reagents:
-
Sample containing this compound
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Internal Standard (a stable, non-volatile compound with a known purity and a ¹⁹F signal that does not overlap with the analyte, e.g., 4,4´-Difluorobenzophenone).
-
-
NMR Parameters:
-
Pulse Angle: 90°[1]
-
Relaxation Delay (d1): > 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a delay of 20-60 seconds is common).[1][9]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 32-512 scans).[1][9]
-
Acquisition Time: Sufficient to ensure high resolution.
-
Spectral Width: Set to encompass the signals of both the analyte and the internal standard.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Quantification: The concentration of this compound is calculated using the following formula:
P_x = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std
Where:
-
P = Purity
-
I = Integral of the signal
-
N = Number of fluorine atoms in the molecule
-
M = Molar mass
-
m = mass
-
x = analyte (this compound)
-
std = internal standard
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Decision workflow for selecting a quantitative analytical method.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. acgpubs.org [acgpubs.org]
performance comparison of 4-(Trifluoromethyl)pyridine-2-carbaldehyde in various catalytic systems
For Researchers, Scientists, and Drug Development Professionals
4-(Trifluoromethyl)pyridine-2-carbaldehyde is a crucial heterocyclic building block in medicinal and agrochemical research. Its unique electronic and steric properties, conferred by the trifluoromethyl group and the reactive aldehyde, make it a valuable precursor for complex molecular architectures. The selective transformation of its aldehyde functionality via catalysis is paramount for the synthesis of novel chemical entities. This guide provides a comparative overview of catalytic systems for reactions involving this class of aldehyde, with a focus on the asymmetric Stetter reaction as a representative carbon-carbon bond-forming transformation.
While direct comparative studies on this compound are limited, research on the structurally analogous picolinaldehyde offers significant insights into catalyst performance and selection. This guide leverages findings from studies on picolinaldehyde to draw pertinent comparisons and provide actionable data for researchers.
Case Study: The Asymmetric Intermolecular Stetter Reaction
The Stetter reaction is a powerful method for the formation of 1,4-dicarbonyl compounds, which are versatile synthetic intermediates.[1][2] The reaction involves the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC).[1] The enantioselectivity of this reaction is highly dependent on the structure of the NHC catalyst.
A study on the asymmetric intermolecular Stetter reaction between picolinaldehyde and a nitroalkene highlights the profound impact of catalyst design on reaction outcomes.[1] Specifically, the introduction of fluorine into the backbone of the bicyclic triazolium salt catalyst was found to dramatically improve enantioselectivity.[1] This improvement is attributed to conformational changes in the catalyst induced by the stereoelectronic effects of fluorine.[1][3]
Comparative Performance of N-Heterocyclic Carbene (NHC) Catalysts
The following table summarizes the performance of various NHC catalysts in the asymmetric Stetter reaction of picolinaldehyde with nitrostyrene. This data illustrates the significant enhancement in enantioselectivity achieved with fluorinated catalysts.
| Catalyst | Catalyst Structure | Yield (%) | Enantiomeric Excess (ee %) |
| 4 (Non-fluorinated) | Bicyclic triazolium salt | 82 | 74 |
| 6 (Non-fluorinated, Valine-derived) | Bicyclic triazolium salt derived from L-valine | 90 | 88 |
| 8 (Fluorinated) | Bicyclic triazolium salt with fluorine substitution on the backbone | 95 | 95 |
| 9 (Fluorinated, Valine-derived) | Bicyclic triazolium salt derived from L-valine with fluorine substitution | 65 | 86 |
Data sourced from a study on the catalytic asymmetric intermolecular Stetter reaction of picolinaldehyde and nitroalkenes.[1]
Experimental Protocols
General Procedure for the Asymmetric Intermolecular Stetter Reaction
This protocol is adapted from the study by Rovis and coworkers and is representative for the reaction between a heterocyclic aldehyde and a nitroalkene catalyzed by an N-heterocyclic carbene.[4]
Materials:
-
Triazolium salt catalyst (0.1 equiv)
-
Anhydrous methanol
-
N,N-diisopropylethylamine (1.0 equiv)
-
Heterocyclic aldehyde (e.g., picolinaldehyde, 1.0 equiv)
-
Nitroalkene (1.5 equiv)
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add the triazolium salt catalyst (0.0378 mmol, 0.1 equiv) and anhydrous methanol (0.8 mL).
-
Cool the vial to 0 °C in an ice/water bath with stirring under an argon atmosphere.
-
Add N,N-diisopropylethylamine (66 μL, 0.378 mmol, 1.0 equiv) dropwise and stir the reaction mixture at 0 °C for 5 minutes.
-
In a separate vial, prepare a solution of the aldehyde (0.378 mmol, 1.0 equiv) and the nitroalkene (0.567 mmol, 1.5 equiv) in methanol (0.2 mL).
-
Add the solution of the aldehyde and nitroalkene dropwise to the catalyst mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the resulting β-nitro ketone by column chromatography on silica gel.
Visualizing Catalytic Processes
Experimental Workflow for the Asymmetric Stetter Reaction
The following diagram illustrates the general laboratory workflow for setting up the N-heterocyclic carbene-catalyzed asymmetric Stetter reaction.
Caption: General experimental workflow for the asymmetric Stetter reaction.
Catalyst Structure and Performance Relationship
The following diagram illustrates the logical relationship between the fluorination of the N-heterocyclic carbene catalyst backbone and the resulting enantioselectivity of the Stetter reaction product.
References
- 1. Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. Catalytic asymmetric intermolecular stetter reaction of heterocyclic aldehydes with nitroalkenes: backbone fluorination improves selectivity. | Semantic Scholar [semanticscholar.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Safety Operating Guide
Essential Safety and Operational Guide for 4-(Trifluoromethyl)pyridine-2-carbaldehyde
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 4-(Trifluoromethyl)pyridine-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Hazard Summary
This compound and its structural analogs are hazardous substances. The primary risks include:
-
Causes serious eye damage and skin irritation.[2]
-
May cause an allergic skin reaction and respiratory irritation.[1][2]
-
Combustible liquid that may form explosive mixtures with air upon intense heating.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] For prolonged contact, consult the glove manufacturer's chemical resistance guide for the most suitable material. |
| Body Protection | Protective Clothing and Laboratory Coat | Wear appropriate protective clothing to prevent skin contact.[2][4] A lab coat should be worn over personal clothing. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot to protect against spills. |
| Respiratory Protection | Air-Purifying Respirator | Required when vapors or aerosols are generated.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] Work should be conducted in a chemical fume hood to minimize inhalation risk.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
1. Engineering Controls:
-
Always handle this chemical in a properly functioning chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][6]
-
Keep the container tightly closed and store it locked up or in an area accessible only to authorized personnel.[1]
-
Store under an inert gas for improved stability.[1]
3. Handling and Use:
-
Before use, ensure all necessary PPE is correctly worn.
-
Take precautionary measures against static discharge.[1]
4. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
For small spills, absorb with a liquid-absorbent material (e.g., Chemizorb®).[1]
-
Collect the absorbed material into a suitable, sealed container for disposal.[5][7]
-
Do not let the product enter drains.[1]
-
Clean the affected area thoroughly.[1]
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Container: Collect waste material, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Consultation: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult regulations for complete and accurate classification.[4][5]
Handling Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. This compound | C7H4F3NO | CID 14761471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
